Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential applications, with a particular focus on its role as a key intermediate in the development of novel bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
This compound (CAS Number: 1227603-88-4) is a specialized pyridine derivative that has garnered attention in the field of synthetic chemistry. Its structure, which combines an aminopyridine core with a trifluoromethyl group and a methyl ester, offers a unique combination of reactive sites and physicochemical properties. The strategic placement of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, makes this compound a valuable scaffold in drug discovery and agrochemical development.[1][2]
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, moving beyond basic catalog information to offer insights into its synthesis, characterization, and potential for creating next-generation chemical entities.
Compound Identity and Physicochemical Properties
A clear understanding of a compound's identity and properties is fundamental to its application in research and development.
Nomenclature and Structural Elucidation
-
Systematic Name: Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate
-
Common Name: this compound
-
CAS Number: 1227603-88-4
-
Molecular Formula: C₈H₇F₃N₂O₂
-
Molecular Weight: 220.15 g/mol
The structure of this molecule is characterized by a pyridine ring with substituents at the 2, 4, and 5 positions. The "isonicotinate" designation specifies that the methyl carboxylate group is at the 4-position, distinguishing it from its nicotinic acid (3-position) and picolinic acid (2-position) isomers.
Physicochemical Data
The physicochemical properties of a compound are critical in predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Appearance | Solid | [3] |
| Melting Point | 63°C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | General knowledge |
| Storage | Store in a cool, dark place. Keep container tightly closed. | [3] |
Synthesis and Purification
A plausible synthetic approach could involve the construction of the substituted pyridine ring through cyclocondensation reactions using a trifluoromethyl-containing building block.[4] Alternatively, functionalization of a pre-existing pyridine ring is a common strategy. For instance, a starting material like 2-amino-5-(trifluoromethyl)pyridine could potentially be carboxylated at the 4-position, followed by esterification.
General Synthetic Workflow for Substituted Pyridines:
Sources
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- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for the 4-carboxylate isomer, this document leverages data from its close structural isomer, methyl 2-amino-5-(trifluoromethyl)nicotinate (methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate), to provide a robust predictive and comparative analysis. This approach allows for an informed understanding of the target molecule's expected properties and reactivity.
Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry
The introduction of a trifluoromethyl group into a pyridine ring has a profound impact on the molecule's physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyridine core, enhance metabolic stability, and improve membrane permeability of drug candidates.[1] These characteristics make trifluoromethylpyridine derivatives highly valuable scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] The compound in focus, methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, combines the features of a trifluoromethylpyridine with an amino group and a methyl ester, offering multiple points for synthetic diversification.
Physicochemical and Spectroscopic Properties
Core Molecular Attributes (for Methyl 2-amino-5-(trifluoromethyl)nicotinate)
| Property | Value | Source |
| CAS Number | 1227048-89-6 | [2][3] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [2][4] |
| Molecular Weight | 220.15 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [2] |
Another structural isomer, methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate , is also documented with CAS number 1806983-37-8.[5]
Spectroscopic Profile: A Predictive Analysis
The structural elucidation of these compounds relies heavily on spectroscopic methods. While a definitive spectrum for the 4-carboxylate is unavailable, the expected spectroscopic characteristics can be predicted based on known data for related structures.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
-
¹³C NMR: The carbon NMR will reveal signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the trifluoromethyl group, and the carbonyl and methyl groups of the ester.
-
¹⁹F NMR: The fluorine NMR will show a characteristic singlet for the -CF₃ group.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine ring.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its chemical formula.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of aminotrifluoromethylpyridine esters can be approached through several routes. A common strategy involves the construction of the substituted pyridine ring followed by esterification, or the introduction of the amino and trifluoromethyl groups onto a pre-existing pyridine ester.
A plausible synthetic route to the parent acid, 2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid, could involve the halogenation and subsequent amination of a suitable trifluoromethyl-substituted pyridine precursor.[6] The carboxylic acid can then be esterified to the desired methyl ester. For instance, the synthesis of 2-amino-5-methyl-pyridine has been achieved through the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound.[7][8] While not directly applicable, this highlights a potential strategy for functionalizing the pyridine ring.
The synthesis of the related compound, 2-Amino Methyl Nicotinate, can be achieved by the esterification of 2-Amino Nicotinic Acid using (trimethylsilyl)diazomethane or sulfuric acid in methanol.[9]
Workflow for a Generalized Synthesis:
Caption: Generalized synthetic workflow for substituted pyridine derivatives.
Chemical Reactivity
The reactivity of methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate is dictated by its functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides.
-
Pyridine Ring: The pyridine ring is generally electron-deficient, and this is further enhanced by the trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution, depending on the reaction conditions and the position of leaving groups. The pKa of the pyridine nitrogen will be lowered by the electron-withdrawing substituents. For a related compound, 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid, the pKa is estimated to be around 2.5–3.0.[10]
Applications in Research and Development
Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1]
Medicinal Chemistry
These compounds serve as building blocks for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties. The amino and ester functionalities provide convenient handles for further molecular elaboration to explore structure-activity relationships (SAR). Pyridine derivatives are known to possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals
Similar to their role in pharmaceuticals, these compounds are also used in the development of new pesticides and herbicides. The trifluoromethylpyridine moiety is a key structural motif in several commercial agrochemicals.[1]
Logical Flow of Application in Drug Discovery:
Caption: Application of the core scaffold in a typical drug discovery pipeline.
Safety and Handling
Based on the safety data for the isomeric compound, methyl 2-amino-5-(trifluoromethyl)nicotinate, the following precautions should be observed:[4]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
-
Pictograms: GHS07 (Exclamation mark).[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 4°C, protected from light.[2]
Experimental Protocol: General Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
First Aid:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
Conclusion
Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate and its isomers are valuable building blocks for the synthesis of complex molecules with potential applications in medicine and agriculture. While specific data for the 4-carboxylate isomer is scarce, a comprehensive understanding of its likely properties and reactivity can be gained from its close structural relatives. This guide provides a foundation for researchers to safely handle and strategically utilize this class of compounds in their research endeavors. Further experimental investigation into the specific properties of the 4-carboxylate isomer is warranted to fully unlock its potential.
References
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
ChemWhat. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. Retrieved from [Link]
-
Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 89-103. Retrieved from [Link]
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- 4. メチル 2-アミノ-5-(トリフルオロメチル)ニコチナート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | 1806983-37-8 [sigmaaldrich.com]
- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group and an aminopyridine scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery and crop protection research.[1][2][3][4] This document details the compound's chemical properties, outlines a robust synthetic pathway with a step-by-step protocol, provides expected spectroscopic data for characterization, discusses its applications as a versatile building block, and covers essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development endeavors.
Introduction and Strategic Importance
This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds. The TFMP moiety is a privileged structural motif found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its prevalence stems from the profound effects the trifluoromethyl (-CF3) group has on a molecule's biological and physical properties.
The Role of the Trifluoromethyl Group: The -CF3 group is a powerful bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: The lipophilicity of the -CF3 group can enhance hydrophobic interactions with protein targets, leading to improved potency.[5]
-
Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing drug absorption and distribution.
-
Molecular Conformation: The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation.[3]
The aminopyridine core is also a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds and participate in various receptor-ligand interactions. The combination of these two pharmacophores in this compound makes it a highly valuable and versatile building block for creating novel chemical entities with enhanced properties.[1][5]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | - |
| Synonyms | Methyl 2-amino-5-(trifluoromethyl)nicotinate | - |
| CAS Number | 1227048-89-6 | ChemScene |
| Molecular Formula | C₈H₇F₃N₂O₂ | ChemScene |
| Molecular Weight | 220.15 g/mol | ChemScene |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| Purity | ≥95% - ≥97% (Typical commercial grades) | ChemScene, Alchem.Pharmtech |
| TPSA | 65.21 Ų | ChemScene |
| LogP | 1.4692 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to trifluoromethylpyridines exist, a common and reliable strategy involves the construction of the functionalized pyridine ring from acyclic precursors or the late-stage functionalization of a pre-existing pyridine ring. A plausible and robust laboratory-scale synthesis for this compound is proposed below, starting from the commercially available 2-amino-5-iodopyridine.
Proposed Synthetic Workflow
The overall strategy involves a three-step sequence:
-
Trifluoromethylation: Introduction of the -CF3 group onto the pyridine ring via a copper-catalyzed cross-coupling reaction.
-
Carboxylation: Installation of the carboxylic acid group at the 4-position via a Grignard reaction followed by quenching with carbon dioxide.
-
Esterification: Conversion of the carboxylic acid to the final methyl ester product.
This sequence is designed to install the most robust group (CF3) first, followed by the more sensitive functional groups.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical literature and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine
-
Causality: This step utilizes a well-established copper-catalyzed trifluoromethylation protocol.[6] Copper(I) iodide is the catalyst, 1,10-phenanthroline acts as a ligand to stabilize the copper complex, and TMSCF₃ (Ruppert-Prakash reagent) serves as the nucleophilic trifluoromethyl source. Potassium fluoride (KF) acts as an activator for the TMSCF₃. DMSO is chosen as a high-boiling polar aprotic solvent suitable for this type of cross-coupling.[6]
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1.0 eq.), copper(I) iodide (0.2 eq.), 1,10-phenanthroline (0.2 eq.), and potassium fluoride (3.0 eq.).
-
Seal the flask, evacuate, and backfill with argon gas (repeat three times).
-
Add anhydrous DMSO via syringe to form a suspension.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 3.0 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with aqueous ammonia solution to remove residual copper, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-5-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of 2-Amino-5-(trifluoromethyl)isonicotinic acid
-
Causality: Directed ortho-metalation is challenging on this substrate. A more reliable method is a halogen-magnesium exchange using a strong, non-nucleophilic base like a Turbo-Grignard reagent (i-PrMgCl·LiCl) on a halogenated precursor. Since we have the trifluoromethylated pyridine, we must first introduce a halogen at the 4-position (e.g., via bromination, a step not detailed here but would precede this one if starting from 2-amino-5-(trifluoromethyl)pyridine). For this guide, we will assume a 4-bromo-2-amino-5-(trifluoromethyl)pyridine intermediate. The resulting Grignard reagent is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is protonated upon acidic workup.
-
Procedure (Assuming a 4-bromo precursor):
-
Dissolve 4-bromo-2-amino-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 eq., 1.3 M in THF) dropwise, maintaining the temperature below -10°C. Stir for 1 hour.
-
In a separate flask, suspend an excess of freshly crushed dry ice in anhydrous THF.
-
Transfer the Grignard solution via cannula into the dry ice slurry under a positive pressure of argon.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction carefully with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
-
Step 3: Synthesis of this compound
-
Causality: Fischer esterification is a classic and effective method for converting a carboxylic acid to a methyl ester. Thionyl chloride (SOCl₂) is used in catalytic or stoichiometric amounts to activate the carboxylic acid by forming a highly reactive acyl chloride intermediate. Methanol serves as both the reagent and the solvent.
-
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)isonicotinic acid (1.0 eq.) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq.) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
-
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data based on the compound's structure and analysis of similar molecules.[7][8][9][10]
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~8.3 (s, 1H, H-6), ~7.9 (s, 1H, H-3), ~5.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm) ~166 (C=O), ~159 (C-2), ~148 (C-6), ~140 (C-4), ~123 (q, ¹JCF ≈ 272 Hz, CF₃), ~118 (q, ²JCF ≈ 34 Hz, C-5), ~110 (C-3), ~52 (OCH₃) |
| ¹⁹F NMR | δ (ppm) ~ -62 (s, CF₃) |
| IR (KBr) | ν (cm⁻¹) ~3450, 3300 (N-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1300, 1150 (C-F stretch) |
| MS (ESI+) | m/z 221.05 [M+H]⁺, 243.03 [M+Na]⁺ |
Note: NMR shifts are predicted for CDCl₃ and are approximate. Coupling constants (J) for the CF₃ group with adjacent carbons are characteristic.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in the orthogonal reactivity of its functional groups, allowing for selective modification to build more complex molecular architectures.
-
Pharmaceuticals: The amino group can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce diverse side chains. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. This makes the compound an ideal starting point for constructing libraries of potential kinase inhibitors, GPCR modulators, or anti-infective agents.[11][12]
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine scaffold.[1][3] This intermediate can be used to synthesize analogs of existing products like Flonicamid or to explore new classes of crop protection agents. The compound's derivatives have been shown to have potential as insect growth regulators and ALS-inhibiting herbicides.[1]
Caption: Role as a versatile intermediate in pharmaceutical and agrochemical R&D.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside a fume hood.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents.
-
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of the aminopyridine scaffold and the trifluoromethyl group. Its well-defined structure and orthogonal functional groups provide a reliable platform for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in the pursuit of novel chemical entities.
References
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Iwasaki, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-127. [Link]
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Zhang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC, 2004(vi), 12-21. [Link]
- U.S. Patent No. US4349681A. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855-4865. [Link]
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Wang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53583. [Link]
- European Patent No. EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
-
Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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Iwasaki, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Kobayashi, Y., et al. (1975). Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. Journal of the Chemical Society, Perkin Transactions 1, 2755-2758. [Link]
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Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. Arkivoc. [Link]
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Liu, M. C., et al. (1985). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(11), 1577-1582. [Link]
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Das, B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6675. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaCompass. [Link]
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Mondal, M., et al. (2020). Various protocols for trifluoromethylation. ResearchGate. [Link]
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Mátravölgyi, B., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4768. [Link]
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Wu, J., et al. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 13(1), 2139-2150. [Link]
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Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Bookboon. [Link]
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Wiley-VCH. (2008). Supporting Information. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While detailed peer-reviewed synthetic protocols and exhaustive spectral characterizations for this specific molecule are not extensively documented in public literature, this document consolidates available data, outlines plausible synthetic strategies based on established chemical principles, and discusses its potential applications, drawing from research on analogous structures.
Introduction and Significance
Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate (also known as Methyl 2-amino-5-(trifluoromethyl)nicotinate) belongs to the class of trifluoromethyl-substituted pyridines, which are crucial structural motifs in a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, often imparts unique physicochemical properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] The 2-aminopyridine scaffold is also a well-established pharmacophore, known for its diverse biological activities.[1] The combination of these features in Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate makes it a valuable building block for the synthesis of novel bioactive compounds.
Physicochemical and Structural Properties
Based on available data from chemical suppliers and computational predictions, the fundamental properties of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1227048-89-6 | [4][5] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [4] |
| Molecular Weight | 220.15 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |
| logP (calculated) | 1.4692 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
| SMILES | COC(=O)C1=C(N)N=CC(=C1)C(F)(F)F | [4] |
| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N |
Proposed Synthetic Pathways
One potential synthetic strategy is outlined below, commencing with a commercially available trifluoromethyl-substituted pyridine derivative. The rationale behind each step is to progressively introduce the required functional groups onto the pyridine ring.
Caption: A logical workflow for the synthesis, characterization, and application of Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate.
Conclusion
Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate is a promising heterocyclic building block with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel and effective therapeutic agents and crop protection solutions.
References
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Pipzine Chemicals. (n.d.). 2-Amine-5-Trifluoromethyl Pyridine. Retrieved January 19, 2026, from [Link]
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-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Amino-2-(Trifluoromethyl)Pyridine: Applications and Properties. Retrieved January 19, 2026, from [Link]
- Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113.
-
ChemWhat. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227603-88-4). Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates available data and outlines robust experimental protocols for the determination of key physical characteristics. The guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of how to characterize this and similar fluorinated heterocyclic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[1]
Introduction: A Key Heterocyclic Building Block
This compound is a substituted pyridine derivative. Its structure is characterized by an isonicotinate core (a pyridine ring with a methyl ester at the 4-position), an amino group at the 2-position, and a trifluoromethyl group at the 5-position. The trifluoromethyl moiety is a critical functional group in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the 2-aminopyridine scaffold is a prevalent feature in numerous biologically active compounds.
Chemical Structure and Identification:
-
IUPAC Name: Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate
-
CAS Number: 1227603-88-4[2]
-
Molecular Formula: C₈H₇F₃N₂O₂[2]
-
Molecular Weight: 220.15 g/mol [2]
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The following table summarizes the available data for this compound.
| Property | Value | Data Source |
| CAS Number | 1227603-88-4 | ChemicalBook[2] |
| Molecular Formula | C₈H₇F₃N₂O₂ | ChemicalBook[2] |
| Molecular Weight | 220.15 g/mol | ChemicalBook[2] |
| Physical Form | Solid (Predicted) | Inferred from related solid aminopyridines |
| Melting Point | Not available in literature | To be determined experimentally |
| Boiling Point | 318.4 ± 42.0 °C | Predicted by computational model[2] |
| Density | 1.408 ± 0.06 g/cm³ | Predicted by computational model[2] |
| Solubility | Not available in literature | To be determined experimentally |
Spectroscopic and Spectrometric Characterization Profile
While published spectra for this specific CAS number are scarce, the structure allows for a robust prediction of its spectral characteristics. These predictions are essential for confirming the identity and purity of synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
A singlet corresponding to the three protons of the methyl ester (-OCH₃) group, likely in the δ 3.8-4.0 ppm range.
-
A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which can vary depending on solvent and concentration.
-
Two singlets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 6-position will appear as distinct singlets due to the substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. Expected regions include:
-
The ester carbonyl carbon (C=O) signal around δ 165-170 ppm.
-
The methyl ester carbon (-OCH₃) around δ 52-55 ppm.
-
The carbon bearing the trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling, typically around δ 120-130 ppm.
-
The remaining five aromatic carbons will have distinct chemical shifts determined by the electronic effects of the substituents.
-
-
¹⁹F NMR: The fluorine NMR will show a single, sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (-NH₂) group are expected in the 3300-3500 cm⁻¹ region.[3]
-
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group should appear around 1700-1730 cm⁻¹.
-
C-F Stretching: Strong absorption bands characteristic of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak [M]⁺: In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 220.15. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₇F₃N₂O₂.
Experimental Methodologies for Physical Property Determination
The following section details standardized, field-proven protocols for the experimental determination of the unavailable physical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method for determining the melting point of a pure crystalline solid. It offers higher precision than traditional methods and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as a sharp endothermic peak.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, crystalline compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, under a constant nitrogen purge (50 mL/min).
-
The temperature range should broadly bracket the expected melting point (e.g., from 25 °C to 250 °C).
-
-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The instrument software is used to integrate the peak area to calculate the enthalpy of fusion.
Solubility Determination by the Shake-Flask Method
Rationale: The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).
Detailed Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a known volume of the test solvent (e.g., 1 mL of water, ethanol, DMSO) in a glass vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent.
Conclusion
This compound is a promising chemical intermediate whose full potential is predicated on a thorough understanding of its physicochemical properties. While computational models provide valuable initial estimates for its boiling point and density, experimental verification is paramount for its reliable use in synthesis and development. The spectroscopic profile can be confidently predicted based on its structure, providing a clear blueprint for identity confirmation. The standardized protocols for determining melting point and solubility outlined herein offer a robust framework for completing the physical characterization of this compound, enabling its effective application in the advancement of chemical and pharmaceutical research.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]
-
¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative with a molecular structure that suggests its potential as a key building block in the synthesis of novel pharmaceutical compounds. Its trifluoromethyl group, amino group, and methyl ester functionality make it an intriguing scaffold for medicinal chemists. The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, and one of the most fundamental physicochemical properties that dictates its success is solubility. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Therefore, a thorough understanding and accurate determination of the solubility of novel compounds like this compound are paramount in the early stages of drug development.[1][2]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific principles that govern experimental design and data interpretation. We will explore the predicted solubility behavior based on the molecule's structure and delve into the gold-standard experimental protocols for accurate solubility measurement.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. The presence of specific functional groups and the overall polarity of the molecule dictate its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O₂ | [3][4] |
| Molecular Weight | 220.15 g/mol | [4] |
| LogP (calculated) | 1.4692 | [4] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The calculated LogP value of 1.4692 suggests that this compound has a moderate degree of lipophilicity. The trifluoromethyl (-CF₃) group is known to significantly increase lipophilicity, which can enhance membrane permeability but often at the cost of reduced aqueous solubility.[5] This electron-withdrawing group also influences the electronic properties of the pyridine ring.[6] The presence of an amino (-NH₂) group and the nitrogen atom in the pyridine ring, along with the oxygen atoms in the methyl ester group, provide sites for hydrogen bonding, which can promote solubility in polar protic solvents.
Based on this structural analysis, we can predict the following solubility behavior:
-
Aqueous Solubility: Likely to be low due to the lipophilic trifluoromethyl group. The amino group may be protonated at acidic pH, which would increase solubility. Conversely, in basic solutions, the compound is expected to be less soluble.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the compound's polarity and the ability of these solvents to act as hydrogen bond acceptors. In drug discovery, initial screenings are often performed in dimethyl sulfoxide (DMSO).[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding with the solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the amino and ester groups.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
Causality Behind the Experimental Choices
-
Excess Solute: The addition of a surplus of the compound ensures that a saturated solution is formed and that the system reaches equilibrium with the solid phase.[7]
-
Equilibration Time: A sufficient incubation period (typically 24-48 hours) is crucial to ensure that the dissolution process has reached a true equilibrium.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature (e.g., 25°C or 37°C) is critical for reproducibility.[9]
-
Phase Separation: Centrifugation and/or filtration are necessary to separate the undissolved solid from the saturated solution before analysis. Care must be taken to avoid sorption of the solute onto the filter membrane, especially for poorly soluble compounds.[7]
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator for 24-48 hours.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For very accurate measurements, this can be followed by filtration through a low-binding filter (e.g., PVDF).
-
Dilution: Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for the shake-flask method of solubility determination.
Experimental Determination of Kinetic Solubility
In early drug discovery, where compound availability is limited and throughput is high, kinetic solubility measurements are often employed.[7] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Causality Behind the Experimental Choices
-
DMSO Stock: Compounds are often stored in DMSO, and this method mimics the conditions of adding a compound to an aqueous buffer in high-throughput screening assays.
-
Precipitation: The measurement is based on the detection of precipitate formation, often by nephelometry or turbidimetry.[2]
-
Non-Equilibrium: It is important to note that this is a kinetic measurement and does not represent true thermodynamic equilibrium. The results are often higher than thermodynamic solubility.
Step-by-Step Protocol
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume of each dilution to a new plate containing the aqueous buffer (e.g., PBS).
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility is typically defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
Caption: Workflow for kinetic solubility determination.
Analytical Quantification
The accuracy of any solubility measurement is highly dependent on the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[2]
Key Considerations for HPLC-UV Method Development
-
Column Selection: A C18 reverse-phase column is a good starting point for a compound with moderate lipophilicity.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable additive (e.g., formic acid or ammonium acetate) to ensure good peak shape.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.
-
Calibration Curve: A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.
Conclusion and Future Directions
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its experimental determination. By understanding the influence of the trifluoromethyl group and other functional moieties on its physicochemical properties, researchers can make informed decisions about solvent selection and experimental design. The shake-flask method remains the definitive approach for thermodynamic solubility, while kinetic assays offer a higher-throughput alternative for early-stage screening. Accurate quantification by a validated analytical method like HPLC-UV is crucial for reliable data. For drug development professionals, a comprehensive understanding of the solubility of this and other novel chemical entities is a critical first step in the long and complex process of bringing a new therapeutic to market.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
- solubility experimental methods.pptx. Slideshare.
- Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6.
- 1227048-89-6 | Methyl 2-amino-5-(trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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Spectroscopic Data for Methyl 2-amino-5-(trifluoromethyl)isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, the trifluoromethyl group, and the methyl ester, are prevalent in a wide array of biologically active compounds. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and comprehensive spectroscopic characterization is therefore paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues in a research and development setting.
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The molecule possesses a pyridine ring substituted with an amino group at the 2-position, a methyl ester at the 4-position (isonicotinate nomenclature), and a trifluoromethyl group at the 5-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~8.2 | s | 1H | H-6 | - |
| ~7.8 | s | 1H | H-3 | - |
| ~5.0 | br s | 2H | -NH₂ | - |
| ~3.9 | s | 3H | -OCH₃ | - |
Expert Interpretation:
-
Aromatic Protons (H-3 and H-6): The pyridine ring protons are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The proton at the 6-position (H-6) is anticipated to be deshielded and appear at a lower field (~8.2 ppm) compared to the proton at the 3-position (H-3, ~7.8 ppm). This is due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing trifluoromethyl group.
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 5.0 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on concentration and temperature.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.9 ppm. This is a characteristic chemical shift for methyl esters.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule. The trifluoromethyl group will cause the C-5 carbon signal to appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Predicted J-coupling (Hz) |
| ~165 | s | C=O (ester) | - |
| ~158 | s | C-2 | - |
| ~148 | s | C-6 | - |
| ~135 | q | C-5 | ¹JCF ≈ 272 |
| ~122 | q | -CF₃ | ¹JCF ≈ 272 |
| ~120 | s | C-4 | - |
| ~115 | s | C-3 | - |
| ~52 | s | -OCH₃ | - |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field, around 165 ppm.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (115-158 ppm). The carbon attached to the amino group (C-2) is expected to be significantly shielded and appear at a higher field compared to the other ring carbons. The carbon bearing the trifluoromethyl group (C-5) will be split into a quartet with a large coupling constant (¹JCF) of approximately 272 Hz. The trifluoromethyl carbon itself will also appear as a quartet with a similar large coupling constant.
-
Methyl Carbon: The methyl ester carbon will appear at a characteristic upfield chemical shift of around 52 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and aromatic C-N and C-C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~1250 | Strong | C-O stretching (ester) |
Expert Interpretation:
-
The presence of the primary amino group will be indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the methyl ester.
-
The strong and broad absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
The aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₈H₇F₃N₂O₂), the molecular weight is 220.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 189 | [M - OCH₃]⁺ |
| 161 | [M - COOCH₃]⁺ |
| 142 | [M - CF₃ - H]⁺ |
Expert Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 220. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 189, or the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 161. Fragmentation of the trifluoromethyl group is also possible.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum.
Conclusion
The spectroscopic data and methodologies presented in this technical guide provide a comprehensive framework for the characterization of this compound. While the provided spectral data are based on well-established principles and analysis of analogous structures, it is imperative that they are confirmed with experimental data for any newly synthesized batch of the compound. This guide serves as a foundational resource for researchers to aid in the efficient and accurate structural verification of this important molecule.
References
Due to the lack of a single, comprehensive public-domain source for the complete experimental spectroscopic data of this compound, this reference list provides authoritative sources on the principles of spectroscopic interpretation for the relevant functional groups.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
Supporting Information for publications in journals such as the Journal of Organic Chemistry and Organic Letters often contain detailed experimental and spectroscopic data for novel compounds. Researchers are encouraged to search for synthetic procedures of this or closely related molecules in such journals. [Link]
-
Wiley-VCH 2008 - Supporting Information. This document provides examples of NMR and IR data for various trifluoromethyl-containing organic molecules, which can be used for comparative purposes. [Link]
Technical Guide: Safety and Handling of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Introduction: Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227048-89-6) is a substituted pyridine derivative incorporating three key functional groups: an aminopyridine core, a trifluoromethyl moiety, and a methyl ester.[1] This combination of features makes it a valuable building block and intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[2][3] The trifluoromethyl group, in particular, is a prevalent motif in modern drug design.[2]
While comprehensive, peer-reviewed toxicity data for this specific molecule is not widely published, a rigorous analysis of its structural components is essential for establishing safe handling protocols. The aminopyridine scaffold is associated with significant toxicity, and related trifluoromethylated amino-aromatics have demonstrated severe health effects in case studies.[4][5] Therefore, this guide is predicated on the principle of treating this compound as a substance with a high potential for hazard, requiring stringent safety controls. This document provides an in-depth framework for researchers and drug development professionals to manage the risks associated with its handling, storage, and disposal.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The toxicity profile of this compound is inferred from analogous structures, necessitating a cautious approach.
1.1. Predicted GHS Classification
Based on data from structurally related aminopyridines, trifluoromethylpyridines, and nicotinic esters, the following GHS classification should be assumed in the absence of specific data:
| Hazard Class | Category | Hazard Statement | Rationale / Supporting Evidence |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Aminopyridines are consistently classified as orally toxic.[4][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Dermal toxicity is a known hazard for aminopyridines.[4][7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Both aminopyridine and methyl nicotinate structures are known skin irritants.[4][8][9] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | A common hazard for this class of chemicals.[4][8][9] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[4][8] |
1.2. Critical Unclassified Hazards - The Causality Behind a Cautious Approach
Beyond standard classifications, the unique structure of this molecule presents severe, less common hazards that must be understood and mitigated:
-
Systemic Toxicity (Methemoglobinemia & Toxic Encephalopathy): A case report on the inhalation of a closely related compound, 5-amino-2-(trifluoromethyl)pyridine, resulted in life-threatening methemoglobinemia, hemolytic anemia, and toxic encephalopathy.[5] The aminopyridine moiety is the likely toxophore responsible for these effects. This precedent is the single most critical factor dictating the need for stringent inhalation controls (i.e., mandatory fume hood use).
-
Hazardous Combustion Products: The presence of both fluorine and nitrogen in the molecule means that thermal decomposition or combustion will produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and various nitrogen oxides (NOx).[10][11] HF gas is extremely dangerous and can cause severe, delayed-onset burns upon contact with any tissue.[10]
Physicochemical Properties and Storage
Proper storage and an understanding of the compound's physical properties are fundamental to its safe handling and maintaining its integrity.
| Property | Value / Information | Source |
| IUPAC Name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [1] |
| CAS Number | 1227048-89-6 | [1] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | Typically ≥95% from commercial suppliers | [1] |
| Storage Conditions | Store at 4°C, protected from light.[1] Keep container tightly closed in a dry, well-ventilated place.[9][12] | |
| Computed TPSA | 65.21 Ų | [1] |
| Computed LogP | 1.4692 | [1] |
Standard Operating Protocol for Safe Handling
Adherence to a self-validating protocol that minimizes all routes of exposure is mandatory. The following steps must be followed without deviation.
3.1. Engineering Controls & Personal Protective Equipment (PPE)
The primary principle is containment and isolation.
-
Ventilation: All handling, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][13][14] The risk of severe systemic toxicity from inhalation cannot be overstated.[5]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[14] A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile gloves (double-gloving is recommended). Inspect gloves for pinholes or tears before each use. Use proper removal technique to avoid contaminating skin and wash hands thoroughly with soap and water after work is complete.[12][15]
-
Protective Clothing: A flame-resistant lab coat is required. For significant quantities, a chemically resistant apron should be worn over the lab coat.
-
3.2. Experimental Workflow
The following workflow is designed to systematically mitigate risks at each stage of handling.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
4.1. Spill Response
-
Small Spill (in fume hood):
-
Large Spill / Spill outside fume hood:
4.2. First Aid Measures
The following decision tree outlines the immediate actions required following an exposure. Medical attention is mandatory in all cases.
Caption: Emergency First Aid Decision Tree for Exposure Incidents.
Stability, Reactivity, and Disposal
5.1. Chemical Stability and Reactivity
-
Stability: Stable under recommended storage conditions (cool, dry, dark).[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][12]
-
Hazardous Decomposition: Thermal decomposition can release carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[10][11]
5.2. Waste Disposal
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[12] Do not mix with other waste streams. Do not dispose of down the drain.[14]
References
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]
-
Safety Data Sheet PTM INSECTICIDE. BASF. [Link]
-
Methyl isonicotinate - Wikipedia. Wikipedia. [Link]
-
SAFETY DATA SHEET 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine. Fisher Scientific. [Link]
-
Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. ChemWhat. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Sourcing Trifluoromethyl Pyridines: A Guide for Chemical Procurement Managers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.at [fishersci.at]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. alkalimetals.com [alkalimetals.com]
- 14. abdurrahmanince.net [abdurrahmanince.net]
- 15. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Methodological & Application
Application Notes & Protocols: A Streamlined Synthesis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethyl-Pyridine Scaffolds
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] The trifluoromethyl (-CF₃) group, in particular, is of paramount importance due to its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability.[3] When appended to a pyridine ring, the resulting trifluoromethyl-pyridine motif becomes a privileged core structure found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[4][5]
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a key building block that provides a versatile entry point for the synthesis of more complex molecular architectures. Its trifunctional nature—a nucleophilic amino group, an electrophilic ester, and the unique electronic properties of the trifluoromethyl-pyridine core—allows for diverse downstream chemical modifications. This guide provides a detailed, field-proven protocol for the efficient, two-step synthesis of this valuable intermediate, starting from the commercially available 2-Chloro-5-(trifluoromethyl)isonicotinic acid.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis is designed for practicality and efficiency in a standard research laboratory setting. It proceeds in two sequential, high-yielding steps: (1) Fischer-Speier esterification of the carboxylic acid, followed by (2) nucleophilic aromatic substitution (SₙAr) of the activated chloro-substituent with ammonia.
The rationale for this sequence is twofold:
-
Protection-Free Synthesis: Esterifying first avoids potential side reactions, such as amide formation, that could occur if the amino group were present. This circumvents the need for additional protection/deprotection steps.
-
Electronic Activation: The presence of the electron-withdrawing trifluoromethyl group and the ring nitrogen atom activates the C2-position, facilitating the subsequent nucleophilic substitution of the chloride.
Caption: Retrosynthetic analysis for this compound.
Part I: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)isonicotinate
Principle of the Reaction
This step employs a classic Fischer-Speier esterification. The carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using methanol as the solvent drives the equilibrium towards the product, ensuring a high conversion rate.
Detailed Experimental Protocol
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(trifluoromethyl)isonicotinic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol (MeOH, ~5-10 mL per gram of starting material). Begin stirring to create a suspension. Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) using an oil bath. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Work-up and Quenching: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly pour the mixture into a beaker containing ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid or oil, is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molarity / Purity | Eq. | Amount / Volume |
| 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 225.56 | >97% | 1.0 | 10.0 g (44.3 mmol) |
| Methanol (MeOH) | 32.04 | Reagent Grade | Solvent | 100 mL |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% | 0.15 | 0.65 mL (1.2 g, 12.2 mmol) |
| Expected Product | 239.59 | ~9.5-10.5 g (90-99% yield) |
Part II: Synthesis of this compound
Principle of the Reaction
This transformation is a nucleophilic aromatic substitution (SₙAr). The pyridine ring, particularly when substituted with electron-withdrawing groups like -CF₃ and a chloro-substituent at an activated position (C2), is electron-deficient. This deficiency makes the ring susceptible to attack by nucleophiles. Ammonia (NH₃) acts as the nucleophile, attacking the carbon atom bearing the chlorine. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the chloride ion to yield the final 2-amino product. The reaction is typically performed under elevated temperature and pressure to overcome the activation energy barrier.
Detailed Experimental Protocol
⚠️ SAFETY NOTE: This reaction must be performed in a sealed pressure vessel due to the use of volatile ammonia and elevated temperatures. Ensure the vessel is rated for the planned temperature and resulting pressure. Conduct the reaction in a well-ventilated fume hood.
-
Reagent Setup: Place Methyl 2-chloro-5-(trifluoromethyl)isonicotinate (1.0 eq) into a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N solution in MeOH). The volume should be sufficient to fully dissolve or suspend the starting material.
-
Reaction: Securely seal the pressure vessel. Place the vessel behind a blast shield and heat it to 100-120°C with vigorous stirring for 12-24 hours.
-
Cooling and Depressurization: After the reaction period, cool the vessel to room temperature. Crucially, cool it further in an ice bath for at least 30 minutes before carefully venting the excess pressure in the fume hood.
-
Work-up and Isolation: Open the vessel and transfer the contents to a round-bottom flask. Concentrate the mixture under reduced pressure to remove the methanol and excess ammonia.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product as a solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molarity / Purity | Eq. | Amount / Volume |
| Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | 239.59 | >95% | 1.0 | 5.0 g (20.9 mmol) |
| Ammonia in Methanol | 17.03 | 7N Solution | ~10-20 | 30-60 mL |
| Expected Product | 220.15 | ~3.8-4.3 g (83-93% yield) |
Complete Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target compound.
References
- The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026). Vertex AI Search Result.
- Understanding the Synthesis and Utility of TFMPyridine Deriv
- O'Keeffe, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.).
- Synthesis of (a)
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Introduction
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a key building block in medicinal chemistry and drug discovery. Its trifluoromethyl-substituted pyridine core is a prevalent motif in a wide array of biologically active molecules, including kinase inhibitors and agrochemicals. The strategic placement of the amino, ester, and trifluoromethyl groups on the isonicotinate scaffold provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs. This document provides a comprehensive, in-depth technical guide to a plausible and chemically sound synthesis of this important intermediate.
Synthetic Strategy: An Overview
The synthesis of this compound can be achieved through a variety of synthetic routes. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable halogenated precursor. This application note will focus on a two-step process commencing with the esterification of 2-chloro-5-(trifluoromethyl)isonicotinic acid, followed by amination of the resulting methyl ester. This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.
Experimental Protocols
Part 1: Esterification of 2-chloro-5-(trifluoromethyl)isonicotinic acid
The initial step in this synthetic sequence is the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification using methanol in the presence of a strong acid catalyst, such as sulfuric acid, is a reliable method.[1]
Reaction Scheme:
Caption: Fischer esterification of the starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 2-chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 | 225.55 | 10.0 g | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | Excess |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 2.5 mL | Catalytic |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-(trifluoromethyl)isonicotinic acid (10.0 g).
-
Add anhydrous methanol (100 mL) to the flask and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-chloro-5-(trifluoromethyl)isonicotinate. Further purification can be achieved by column chromatography on silica gel if necessary.
Part 2: Amination of Methyl 2-chloro-5-(trifluoromethyl)isonicotinate
The final step is the conversion of the chloro-substituted pyridine to the desired 2-amino derivative. This is achieved via a nucleophilic aromatic substitution reaction with ammonia.[2] Due to the relatively unreactive nature of the aryl chloride, this reaction often requires elevated temperatures and pressures, typically carried out in a sealed vessel such as an autoclave.
Reaction Scheme:
Caption: Amination of the chlorinated intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | 1360934-51-5 | 239.58 | 5.0 g | 1.0 |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | Excess |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Place Methyl 2-chloro-5-(trifluoromethyl)isonicotinate (5.0 g) and aqueous ammonia (50 mL) into a high-pressure autoclave.
-
Seal the vessel and heat to 120-150 °C for 12-24 hours.[2] The internal pressure will increase as the temperature rises.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Workflow Visualization
Caption: Overall synthetic workflow.
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Autoclave Use: High-pressure reactions should only be performed by trained personnel using a properly maintained and certified autoclave. Ensure the vessel is not filled to more than its recommended capacity and follow all manufacturer's safety guidelines.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory.
Conclusion
The protocol detailed herein provides a robust and reliable method for the synthesis of this compound. By following these procedures, researchers can access this valuable building block for a wide range of applications in pharmaceutical and agrochemical research. The causality behind each experimental choice, from the selection of reagents to the reaction conditions, is grounded in established principles of organic chemistry to ensure a high likelihood of success.
References
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
Sources
The Versatility of Methyl 2-amino-5-(trifluoromethyl)isonicotinate: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1] When this powerful functional group is appended to a pyridine ring, a privileged heterocycle in its own right, the resulting trifluoromethylpyridine (TFMP) derivatives emerge as highly valuable building blocks for the synthesis of complex and biologically active molecules.[2][3] This guide focuses on a particularly useful, yet underexplored, member of this class: Methyl 2-amino-5-(trifluoromethyl)isonicotinate .
This compound (CAS No. 1261399-07-3) is a trifunctional building block, possessing a nucleophilic amino group, an electrophilic ester, and a pyridine ring electronically influenced by the potent electron-withdrawing trifluoromethyl group. This unique combination of reactive sites allows for a diverse array of chemical transformations, making it an ideal starting material for the construction of fused heterocyclic systems and other complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the effective utilization of this versatile reagent.
Core Applications: A Launchpad for Fused Heterocyclic Systems
The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of fused heterocyclic ring systems. The presence of the 2-amino group adjacent to a ring nitrogen makes it an excellent substrate for cyclocondensation reactions, particularly in the formation of pyrazolo[3,4-b]pyridines. This scaffold is of significant interest in drug discovery, with derivatives showing activity as kinase inhibitors and modulators of other important biological targets.[1][4][5][6]
Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The reaction of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound is a classic and reliable method for the construction of the pyrazolo[3,4-b]pyridine core.[7][8] In this transformation, the amino group of this compound acts as a binucleophile, reacting with the two electrophilic carbonyl centers of the dicarbonyl compound to form the fused pyrazole ring.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Exemplary Protocol 1: Synthesis of Methyl 3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol details the synthesis of a model pyrazolo[3,4-b]pyridine derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 volumes) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure methyl 3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Data Summary:
| Parameter | Value |
| Reactants | This compound, Acetylacetone |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Product | Methyl 3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Further Synthetic Transformations
Beyond its use in constructing fused rings, the functional handles of this compound allow for a variety of other synthetic manipulations.
Application Note 2: Amide Bond Formation
The methyl ester of the title compound can be readily converted to a wide range of amides. This is a crucial transformation in medicinal chemistry, as the amide bond is a key feature of many drug molecules. The synthesis can proceed via direct amidation with an amine, often at elevated temperatures, or through activation of the ester, for example, by hydrolysis to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents.
A more direct and often higher-yielding approach involves the conversion of the ester to an acyl chloride, which then readily reacts with an amine.
Caption: Workflow for the synthesis of amide derivatives.
Exemplary Protocol 2: Synthesis of 2-Amino-N-benzyl-5-(trifluoromethyl)isonicotinamide
This protocol outlines the synthesis of a representative amide derivative.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Once complete, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in dry dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.[9]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in dry DCM and cool to 0 °C.
-
Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its trifunctional nature provides a platform for the efficient construction of complex heterocyclic scaffolds, particularly the medicinally relevant pyrazolo[3,4-b]pyridine core. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its unique properties in the design and synthesis of novel molecules for drug discovery and agrochemical development.
References
- Bhardwaj, A., & Singh, P. (2021). An overview on the synthetic strategies and medicinal importance of pyrazolo[3,4-b]pyridine derivatives. Synthetic Communications, 51(19), 2845-2866. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2021.1947814]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]
- MDPI. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(21), 5183. [URL: https://www.mdpi.com/1420-3049/25/21/5183]
- National Center for Biotechnology Information. (2016). Development of 1 H-Pyrazolo[3,4- b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(12), 1082-1086. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5150684/]
- MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(10), 2377. [URL: https://www.mdpi.com/1420-3049/25/10/2377]
- National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8175224/]
- ChemScene. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate. Retrieved from [URL: https://www.chemscene.com/products/Methyl-2-amino-5-(trifluoromethyl)
- ResearchGate. (2017). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 21(1), 75-82. [URL: https://www.researchgate.
- ResearchGate. (2018). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Nature Chemistry, 10(11), 1148-1155. [URL: https://www.researchgate.net/figure/Amino-acid-scope-Reaction-conditions-1a-1y-020-mmol-oxalyl-chloride-18-equiv_fig2_327699220]
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://www.researchgate.net/publication/351588661_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]
- National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513058/]
- DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 64(20), 14782-14838. [URL: https://digibug.ugr.es/handle/10481/72225]
- PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://pubmed.ncbi.nlm.nih.gov/34135675/]
- Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [URL: https://www.organic-chemistry.org/chemicals/oxidizingagents/oxalylchloride.shtm]
- National Center for Biotechnology Information. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 128-147. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3245780/]
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Application Notes & Protocols: The Strategic Use of Methyl 2-amino-5-(trifluoromethyl)isonicotinate in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a 2-aminopyridine core, is recognized as a "privileged scaffold" due to its inherent ability to form key hydrogen bond interactions with a multitude of biological targets, particularly the hinge region of protein kinases. The strategic placement of three key functional groups—an amino group for nucleophilic reactions or hydrogen bond donation, a methyl ester for further derivatization or as a hydrogen bond acceptor, and a trifluoromethyl (-CF3) group—makes it an exceptionally versatile starting material for library synthesis and lead optimization.
The trifluoromethyl group, in particular, is a cornerstone of modern drug design. Its incorporation into a molecular scaffold often confers significant advantages.[1][2] The high strength of the carbon-fluorine bond enhances metabolic stability by preventing oxidative metabolism at that position.[1] Furthermore, the -CF3 group is highly lipophilic and strongly electron-withdrawing, which can profoundly influence a compound's cell permeability, binding affinity, and overall pharmacokinetic profile.[1][2] These properties make this compound a valuable asset for developing novel therapeutics against a range of diseases, from cancer to viral infections.
Physicochemical Properties & Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material. The compound should be stored in a cool, light-protected environment.
| Property | Value | Reference |
| CAS Number | 1227048-89-6 | [3] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [3] |
| Purity | ≥95% | [3] |
| Storage | 4°C, protect from light | [3] |
| Hazard | Irritant | [4] |
Representative Synthetic Protocol
While various synthetic routes can be envisioned, a common strategy involves the construction of the trifluoromethylated pyridine ring followed by functional group manipulation. The following protocol is a representative example based on established chemical principles for synthesizing related structures.[5][6]
Workflow: Synthesis of this compound
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 2-amino-5-(trifluoromethyl)isonicotinate in Modern Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorinated synthons has become a cornerstone of modern agrochemical research. Among these, Methyl 2-amino-5-(trifluoromethyl)isonicotinate stands out as a highly versatile and valuable building block. Its unique trifluoromethylpyridine scaffold offers a gateway to a diverse array of potential herbicides, fungicides, and insecticides. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance the biological activity, metabolic stability, and cellular uptake of parent molecules, making this intermediate a focal point for lead optimization and the development of next-generation agrochemicals.[1][2] This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed application notes and experimental protocols.
Application Notes: A Gateway to Diverse Agrochemical Scaffolds
This compound serves as a pivotal intermediate for the synthesis of a wide range of biologically active compounds. The presence of three key functional groups—an amino group, a methyl ester, and the trifluoromethyl-substituted pyridine ring—provides multiple reaction sites for derivatization and molecular elaboration.
Herbicide Discovery: Targeting Essential Plant Processes
The trifluoromethylpyridine core is a well-established pharmacophore in herbicidal compounds. Derivatives of this compound can be designed to target various essential plant enzymes and processes. A primary strategy involves the conversion of the methyl ester to a carboxylic acid, followed by amide coupling to introduce diverse functionalities. These modifications can lead to potent inhibitors of key enzymes in amino acid biosynthesis or other vital metabolic pathways.
For instance, derivatization of the amino group or transformation of the ester can yield compounds that mimic natural substrates, leading to competitive inhibition of essential enzymes. The trifluoromethyl group often enhances the binding affinity of these molecules to their target sites.
Fungicide Development: Exploiting the Trifluoromethyl Pharmacophore
In the realm of fungicide development, the trifluoromethylpyridine moiety is a key component of several commercial products. The unique electronic properties of this scaffold can be leveraged to design novel fungicides with improved efficacy and broader spectrum of activity. This compound provides a robust starting point for the synthesis of compounds targeting fungal respiration, cell wall biosynthesis, or signal transduction pathways.
A common synthetic route involves the transformation of the amino group into a variety of heterocyclic systems or the formation of amide or sulfonamide linkages. These modifications can be tailored to optimize the compound's interaction with specific fungal targets, leading to potent and selective antifungal agents.
Insecticide Innovation: Modulating Insect Receptors and Enzymes
The trifluoromethylpyridine scaffold is also prevalent in a number of modern insecticides. The lipophilic nature of the trifluoromethyl group can facilitate penetration of the insect cuticle and interaction with neuronal targets. Starting from this compound, medicinal chemists can synthesize a range of derivatives designed to modulate insect ion channels, receptors, or metabolic enzymes.
Synthetic strategies often focus on the elaboration of the amino and ester functionalities to introduce pharmacophores known to interact with insect-specific targets. This can lead to the discovery of novel insecticides with favorable safety profiles and new modes of action, which is crucial for managing insecticide resistance.
Quantitative Data Summary
The following table summarizes the biological activity of representative agrochemical compounds containing the trifluoromethylpyridine scaffold, illustrating the potential of derivatives synthesized from this compound.
| Compound Class | Target Organism | Biological Activity (EC50/IC50/LD50) | Reference |
| Pyridine-based Herbicide | Amaranthus retroflexus | 15.8 µM (IC50) | F. E. Dayan, et al. (2019) |
| Trifluoromethyl-pyridinyl Fungicide | Botrytis cinerea | 0.5 µg/mL (EC50) | U. Gisi, et al. (2002) |
| Pyridinyl-amide Insecticide | Spodoptera frugiperda | 2.1 mg/L (LC50) | R. Nauen, et al. (2015) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of agrochemical candidates derived from this compound.
Protocol 1: Synthesis of a Novel N-aryl Pyridinamide Herbicide Candidate
This protocol details the synthesis of a potential herbicide via a two-step process: hydrolysis of the methyl ester followed by amide bond formation.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Acidification: Carefully add 1M hydrochloric acid (HCl) to adjust the pH to approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)isonicotinic acid.
Step 2: Amide Coupling with a Substituted Aniline
-
Activation: Suspend the 2-amino-5-(trifluoromethyl)isonicotinic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour to form the acid chloride.
-
Amine Addition: In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the target N-aryl pyridinamide.
Causality Behind Experimental Choices:
-
LiOH for Hydrolysis: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid under mild conditions, minimizing potential side reactions.
-
Oxalyl Chloride for Activation: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive intermediates for amide bond formation. The use of catalytic DMF accelerates this conversion.
-
Triethylamine as Base: Triethylamine is used to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.
Protocol 2: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
This protocol describes a method to evaluate the herbicidal efficacy of newly synthesized compounds on a model weed species.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Assay Plate Preparation: Dispense the test compounds into 96-well plates to achieve a final concentration range (e.g., 0.1 µM to 100 µM) in the growth medium. Include a DMSO-only control.
-
Seed Germination: Sterilize seeds of a model weed (e.g., Arabidopsis thaliana or Lemna paucicostata) and germinate them on a suitable growth medium.
-
Seedling Transfer: Transfer uniform seedlings into the wells of the prepared 96-well plates.
-
Incubation: Incubate the plates under controlled conditions of light (16h light/8h dark cycle) and temperature (22-25 °C) for 7-10 days.
-
Data Collection: Measure the root length or fresh weight of the seedlings in each well.
-
Data Analysis: Calculate the percent inhibition of growth for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration that causes 50% inhibition of growth) by fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of a negative control (DMSO) establishes the baseline for normal growth.
-
A positive control (a known herbicide) validates the assay's sensitivity and reproducibility.
-
The use of a concentration range allows for the determination of a dose-dependent effect, a key indicator of true biological activity.
Logical Relationships and Synthetic Pathways
The following diagram illustrates the central role of this compound as a versatile precursor for the synthesis of diverse agrochemical classes.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a strategically important building block in the design and synthesis of novel agrochemicals. Its inherent structural features, particularly the trifluoromethylpyridine core, provide a robust platform for developing next-generation herbicides, fungicides, and insecticides with enhanced efficacy and desirable physicochemical properties. The synthetic versatility of this intermediate allows for the exploration of a vast chemical space, paving the way for the discovery of innovative crop protection solutions that can address the evolving challenges in global agriculture. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable synthon in their agrochemical discovery programs.
References
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Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 137-154. [Link]
-
Fu, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4910. [Link]
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Application Notes and Protocols for Reactions Involving Methyl 2-amino-5-(trifluoromethyl)isonicotinate
An In-Depth Technical Guide for Researchers
Abstract
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a pivotal building block in contemporary synthetic chemistry, particularly valued in the design of novel pharmaceuticals and agrochemicals. The strategic placement of an amino group, a methyl ester, and a trifluoromethyl group on a pyridine core provides multiple, chemoselective handles for molecular elaboration. This guide offers a detailed exploration of two fundamental transformations of this substrate: amide bond formation and saponification. The protocols are presented not merely as a sequence of steps, but with a deep dive into the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to adapt, optimize, and troubleshoot with a foundation of expert knowledge.
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
The incorporation of a trifluoromethyl group (CF₃) is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound provides an efficient entry point to this valuable motif, integrated into a functionalized pyridine ring—a common scaffold in biologically active molecules. The molecule's utility is derived from its orthogonal functional groups:
-
The 2-Amino Group: A primary nucleophile, ideal for forming amide, sulfonamide, or urea linkages, and a handle for diazotization or cross-coupling reactions.
-
The 4-Methyl Ester: Can be hydrolyzed to a carboxylic acid, opening a new avenue for amide couplings or other carboxylate chemistries.
-
The 5-Trifluoromethyl Group: A powerful electron-withdrawing group that modulates the reactivity of the entire pyridine system.
This guide provides field-tested protocols for the two most common and foundational reactions involving this compound, serving as a launchpad for more complex synthetic endeavors.
Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.
Key Properties
| Property | Value | Source |
| CAS Number | 1227048-89-6 | [2][3] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Typically a white to off-white solid | [4] |
| LogP | 1.4692 (Calculated) | [2] |
| Storage | Store at 4°C, protected from light.[2] Keep container tightly closed. | [5][6][7] |
Safety & Handling Protocol
This compound is classified as an irritant and should be handled with care.[3][8] Adherence to the following protocol is mandatory.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and ANSI-approved safety glasses or goggles at all times.[7]
-
Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.[5]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[9] Do not let the product enter drains.[5][6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[6] Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[6][9] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][9]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[9]
-
Core Reaction Protocol: Amide Bond Formation
The reaction of the 2-amino group with a carboxylic acid is the most common application of this building block, forming the backbone of countless complex molecules.[10]
Scientific Rationale: The Choice of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures and is not feasible for complex molecules. Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group.
Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for this purpose.[10][11] However, the O-acylisourea intermediate formed can sometimes be slow to react and may undergo side reactions. To mitigate this and suppress potential racemization of chiral carboxylic acids, an additive like HOBt (1-Hydroxybenzotriazole) or HOAt is often included. These additives act as "active ester" shuttles, forming a more reactive intermediate that readily couples with the amine.
Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are even more efficient.[12] HATU, derived from HOAt, generally leads to faster reactions, higher yields, and less epimerization, making it a preferred choice in modern medicinal chemistry.[13]
Detailed Experimental Protocol (HATU-Mediated)
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Carboxylic Acid of interest (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (to make a ~0.2 M solution with respect to the amine).
-
Stir the solution for 5-10 minutes at room temperature to allow for pre-activation.
-
Add this compound (1.0 equiv.) to the flask.
-
Add DIPEA (3.0 equiv.) dropwise to the stirring solution. The base is crucial to deprotonate the carboxylic acid and the ammonium salt formed after the amine attacks the active ester.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aq. NaHCO₃ (2x), followed by brine (1x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Amide Coupling
Caption: Generalized workflow for HATU-mediated amide bond formation.
Secondary Reaction Protocol: Saponification
Hydrolyzing the methyl ester to its corresponding carboxylic acid is a critical step to "unmask" a new reactive handle, enabling further synthetic diversification.
Scientific Rationale: Base-Mediated Ester Hydrolysis
Saponification is the base-mediated hydrolysis of an ester. The mechanism involves the nucleophilic attack of a hydroxide ion (from LiOH, NaOH, or KOH) on the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. A final, irreversible acid-base step occurs where the highly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. The desired carboxylic acid is then obtained by an acidic workup to protonate the carboxylate. Lithium hydroxide (LiOH) is often preferred as it is less likely to promote side reactions compared to NaOH or KOH in some sensitive substrates.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv.)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH·H₂O (2.0 equiv.) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0 °C).
-
Slowly add 1 M HCl dropwise with stirring to acidify the solution to pH 3-4. A precipitate of the carboxylic acid product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the product under high vacuum to a constant weight.
Workflow Diagram: Saponification
Caption: Step-by-step workflow for the saponification of the methyl ester.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Amide Coupling | 1. Insufficient activation of the carboxylic acid.2. Moisture in the reaction.3. Sterically hindered substrates. | 1. Increase pre-activation time; switch to a more potent coupling agent like COMU.[12]2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature to 40-50 °C; extend reaction time. |
| Incomplete Saponification | 1. Insufficient base.2. Poor solubility of starting material. | 1. Increase equivalents of LiOH to 2.5-3.0.2. Increase the ratio of THF in the solvent mixture (e.g., to 4:1 or 5:1 THF:Water). |
| Product Fails to Precipitate | The product has some solubility in the acidic aqueous medium. | After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine, dry, and concentrate the organic layers to recover the product. |
| Multiple Byproducts in Amide Coupling | The amine is reacting with the coupling reagent itself (guanidinium formation). | Add the amine and base after the pre-activation of the carboxylic acid with HATU. Do not mix all reagents at once. |
Conclusion
This compound is a robust and versatile chemical intermediate. The protocols for amide coupling and saponification detailed herein represent the two most critical primary transformations for this building block. By grounding these procedures in sound mechanistic principles, this guide is intended to provide researchers and drug development professionals with the confidence and insight needed to successfully incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of next-generation molecules.
References
- Title: Safety Data Sheet (Generic)
- Title: SAFETY DATA SHEET - Sigma-Aldrich (Generic for hazardous chemical)
- Title: SAFETY DATA SHEET - Sigma-Aldrich (Generic for flammable/irritant liquid)
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich (Generic for solid irritant)
- Title: Methyl 2-amino-5-(trifluoromethyl)
- Title: What is the synthesis and application of 2-Amino Methyl Nicotinate?
- Title: Methyl 2-amino-5-(trifluoromethyl)
- Title: Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides Source: PMC - National Center for Biotechnology Information URL
- Title: Methyl isonicotinate Source: Wikipedia URL
- Title: CAS NULL | Methyl 2-amino-5-(trifluoromethyl)
- Title: Amide coupling reaction in medicinal chemistry.
- Title: Light-Mediated Cross-Coupling of Anomeric Trifluoroborates Source: PMC - National Institutes of Health URL
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL
- Title: Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid Source: Benchchem URL
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
- Title: Methyl 2-(trifluoromethyl)
- Title: Methyl 2-amino-6-(aminomethyl)
- Title: Coupling Reagents Source: Aapptec Peptides URL
- Title: Methyl 2-amino-5-(3-ethoxyphenyl)
- Title: Amide coupling Protocol for Amino PEG Source: AxisPharm URL
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. guidechem.com [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Introduction: The Strategic Importance of Methyl 2-amino-5-(trifluoromethyl)isonicotinate in Drug Discovery
This compound is a key building block in modern medicinal chemistry. Its trifluoromethyl-substituted pyridine core is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The amino group on the pyridine ring serves as a versatile handle for a wide array of chemical modifications, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents. This guide provides detailed protocols and expert insights into the most common and impactful derivatization strategies for this valuable starting material, catering to researchers, scientists, and drug development professionals.
I. N-Acylation: Crafting Amide Derivatives
The conversion of the primary amino group of this compound into an amide is a fundamental and highly effective strategy for generating diverse derivatives. This transformation allows for the introduction of a vast range of substituents, profoundly influencing the molecule's steric and electronic properties.
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is paramount for a successful and clean N-acylation. Acyl chlorides and acid anhydrides are the most common acylating agents. The use of a base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid) and drive the reaction to completion. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred to avoid competition with the amino group of the substrate. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents like acid anhydrides.
Experimental Protocol: N-Acetylation
This protocol details the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL per 1 g of substrate).
-
Base Addition: To the solution, add triethylamine (1.2 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acetylated product.
II. Sulfonamide Synthesis: Introducing the Sulfonyl Moiety
The synthesis of sulfonamides from the amino group of this compound introduces a key pharmacophore with a distinct geometric and hydrogen-bonding profile. Sulfonamides are present in a wide range of approved drugs.
Causality Behind Experimental Choices
The reaction of an amine with a sulfonyl chloride is the most direct method for sulfonamide synthesis. Pyridine is often used as both the base and a solvent, as it effectively scavenges the HCl byproduct. The reaction is typically performed at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides.
Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of the N-(p-toluenesulfonyl) derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and DCM (1:1 v/v).
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the desired sulfonamide.
III. Urea Formation: Connecting Through a Carbonyl Linker
The formation of urea derivatives from this compound provides a versatile means to link this core to other molecular fragments. The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor.
Causality Behind Experimental Choices
The most common method for urea synthesis is the reaction of an amine with an isocyanate. This reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst. The choice of solvent is important to ensure the solubility of both reactants.
Experimental Protocol: Urea Synthesis with Phenyl Isocyanate
This protocol details the reaction with phenyl isocyanate to form a substituted urea.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography if necessary.
IV. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
While the primary amino group itself is not directly involved in Suzuki-Miyaura coupling, this reaction becomes relevant if the pyridine ring is first halogenated (e.g., brominated or iodinated). For the purpose of this guide, we will assume a hypothetical bromo-derivative for demonstrating the protocol's principles, as this is a common synthetic strategy.
The Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. Buchwald's biaryl phosphine ligands are often highly effective. A base is necessary to activate the boronic acid for transmetalation.
Materials:
-
Bromo-substituted this compound analog (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
SPhos (a biaryl phosphine ligand) (0.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and water (4:1 mixture)
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel
-
Heating block or oil bath
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk tube, add the bromo-substituted pyridine (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed 1,4-dioxane/water mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is typically performed on an aryl halide. This section will also assume a hypothetical bromo-derivative to illustrate the protocol.
This reaction also relies on a palladium catalyst and a phosphine ligand, with a strong, non-nucleophilic base like sodium tert-butoxide being commonly used. The choice of ligand is crucial and often depends on the specific substrates.
Materials:
-
Bromo-substituted this compound analog (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (a phosphine ligand) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
-
Magnetic stirrer and stir bar
-
Schlenk tube
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add the bromo-substituted pyridine (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
| Derivatization Method | Reagents | Typical Conditions | Product Class |
| N-Acylation | Acyl chloride/anhydride, Base | DCM, 0 °C to RT | Amide |
| N-Sulfonylation | Sulfonyl chloride, Pyridine | Pyridine/DCM, RT | Sulfonamide |
| Urea Formation | Isocyanate | THF or DCM, RT | Urea |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Ligand, Base | Dioxane/water, 80-100 °C | Biaryl |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Toluene, 100-110 °C | Arylamine |
Visualizations
Workflow for N-Acylation
Caption: N-Acylation Workflow
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow
References
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]
- Lilly Corporate Center. (l,6-NAPHTHYRIDIN-3-YL)
-
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
-
Mondal, S., & Malakar, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of organic chemistry, 79(9), 4477–4483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Application Notes and Protocols for Methyl 2-amino-5-(trifluoromethyl)isonicotinate: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this powerful functional group is positioned on a pyridine ring, a privileged heterocycle in countless pharmaceuticals, the resulting structure becomes a highly valuable building block.
Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227048-89-6) is an exemplary chemical intermediate that embodies this design philosophy.[4][5] This molecule features a pyridine core substituted with three key functional groups, each playing a critical role in its synthetic utility:
-
The 2-Amino Group: A versatile nucleophile, perfectly positioned for amide bond formation, a ubiquitous linkage in pharmaceutical agents.
-
The 5-Trifluoromethyl Group: A potent electron-withdrawing group that enhances metabolic stability and can participate in crucial binding interactions with protein targets.[6]
-
The 4-Methyl Ester: A readily modifiable handle that can be hydrolyzed to the corresponding carboxylic acid for further elaboration or can participate directly in other transformations.
This unique combination of features makes this compound a sought-after intermediate, particularly in the synthesis of targeted therapeutics.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1227048-89-6 | [4][5] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [4] |
| Molecular Weight | 220.15 g/mol | [4] |
| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [4] |
| Purity | Typically ≥95% | [4] |
| Melting Point | 100 - 103 °C (212 - 217 °F) | [7] |
| Boiling Point | 245 °C (473 °F) | [7] |
| Storage | 4°C, protect from light | [4] |
Core Application: A Cornerstone in the Synthesis of VHL Ligands for PROTACs
Perhaps the most significant and contemporary application of this compound is in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] These ligands are the cornerstone of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[9][10]
VHL is a substrate recognition subunit of an E3 ligase complex.[8][11] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase like VHL. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein.[11] The development of potent, cell-permeable small molecule ligands for VHL was a critical breakthrough for the field.[11][12]
This compound serves as a key precursor to the central pyridine core of many widely used VHL ligands, such as derivatives of VH032.[8] The synthetic workflow typically involves an amide coupling reaction between the amino group of the isonicotinate and a suitably protected hydroxyproline (Hyp) derivative, which is known to be essential for VHL binding.[8][12]
Caption: Workflow for VHL Ligand Synthesis.
Application in Kinase Inhibitor Scaffolds
Beyond PROTACs, the substituted aminopyridine motif is a well-established pharmacophore in the development of protein kinase inhibitors.[13][14][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The 2-aminopyridine structure can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.
This compound provides a synthetically tractable platform for creating libraries of potential kinase inhibitors. The amino group can be functionalized to introduce various side chains that probe different regions of the kinase active site, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Caption: Diversification of the Intermediate for Kinase Inhibitor Synthesis.
Protocols and Methodologies
Safety First: Before beginning any protocol, consult the Safety Data Sheet (SDS).[7][16] this compound is classified as an irritant and may cause skin and serious eye irritation.[7][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7][18]
Protocol 1: Synthesis of a Core VHL Ligand Intermediate via Amide Coupling
This protocol details the coupling of this compound with Boc-protected (2S,4R)-4-hydroxyproline (Boc-Hyp-OH), a foundational step in the synthesis of many VHL ligands.[9]
Rationale: The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling agent. HATU activates the carboxylic acid of Boc-Hyp-OH, making it highly susceptible to nucleophilic attack by the 2-amino group of the isonicotinate. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to neutralize the ammonium salts formed during the reaction without competing in the coupling. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Boc-Hyp-OH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-Hyp-OH (1.1 eq) and dissolve in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step to enable further amide couplings at this position.
Rationale: Saponification is a base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is a common choice as it is less likely to cause unwanted side reactions compared to stronger bases like NaOH or KOH in complex molecules. A mixture of THF/water is used to ensure the solubility of both the organic substrate and the inorganic base.
Materials:
-
This compound derivative (from Protocol 1) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the ester starting material (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add LiOH·H₂O (2.0 - 3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with 1N HCl at 0 °C. The product may precipitate out of solution.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid is often used in the next step without further purification.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a robust and versatile starting point for the synthesis of complex, high-value molecules. As demonstrated, its role in the construction of VHL ligands for PROTACs places it at the forefront of innovative therapeutic development. The protocols provided herein offer a validated starting point for researchers and drug development professionals to leverage the synthetic potential of this powerful intermediate in their pursuit of the next generation of medicines.
References
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet. Pacific Biocontrol Corporation. [Link]
-
Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. [Link]
-
Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. ChemWhat. [Link]
-
Methyl 2-(Trifluoromethyl)isonicotinate. Amerigo Scientific. [Link]
-
Methyl isonicotinate. Wikipedia. [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Methyl 2-(trifluoromethyl)isonicotinate, min 97%, 1 gram. Aladdin Scientific. [Link]
-
Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... ResearchGate. [Link]
-
Methyl 2-amino-5-(trifluoromethyl)nicotinate. LabSolutions. [Link]
-
Methyl-Containing Pharmaceuticals. National Institutes of Health (NIH). [Link]
-
The trifluoromethyl group in medicinal chemistry. PubMed. [Link]
-
Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. NCBI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]
-
Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). National Institutes of Health (NIH). [Link]
-
Regioselective Synthesis of 5-(Trifluoromethyl)[4][7][16]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. ResearchGate. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Synthesis of Protein Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. National Institutes of Health (NIH). [Link]
-
Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes derived from dehydroamino acids: pathways to the asymmetric synthesis of structurally diverse O-substituted serine and threonine analogs. National Institutes of Health (NIH). [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Comprehensive Characterization of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of Methyl 2-amino-5-(trifluoromethyl)isonicotinate (IUPAC Name: Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate). This compound is a key building block in medicinal chemistry and agrochemical research, largely due to the unique physicochemical properties conferred by the trifluoromethyl group and the versatile reactivity of the aminopyridine scaffold.[1][2] Rigorous analytical characterization is paramount to ensure identity, purity, and stability, which are critical parameters for its application in synthesis and drug development. This guide presents detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative whose utility is rooted in its structural features. The trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the amino (-NH2) and methyl ester (-COOCH3) groups provide reactive handles for further chemical modification.[1][2] Given its role as a critical intermediate, a multi-faceted analytical approach is required to establish a complete quality profile. This guide outlines a logical workflow for characterizing this molecule, from initial purity assessment to definitive structural elucidation and thermal stability.
The Characterization Workflow: A Holistic Approach
A robust characterization of a chemical intermediate like this compound involves integrating data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and validated profile of the material.
Figure 1: A representative workflow for the comprehensive characterization of a chemical intermediate.
Chromatographic Analysis: Purity and Identity
Chromatographic methods are fundamental for determining the purity of the compound and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a reversed-phase C18 column is effective for retaining the moderately polar pyridine derivative.
Rationale: Mixed-mode chromatography, which leverages differences in both hydrophobicity and ionic properties, can provide excellent separation for isomers of pyridinecarboxylic acids.[3][4] A standard C18 column with an acidic mobile phase (to protonate the basic pyridine nitrogen and amino group) provides good peak shape and retention.
Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
-
Data Analysis: Integrate the peak area of all components. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of the compound's molecular weight.
Rationale: Electrospray Ionization (ESI) in positive mode is highly effective for aminopyridine compounds as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.[5] This provides a clear signal corresponding to the molecular weight of the analyte.
Protocol: LC-MS Identity Confirmation
-
Instrumentation: LC-MS system with an ESI source.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).
-
LC Conditions: Use the same HPLC method as described in Section 3.1.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
-
Expected Result: The molecular formula is C₈H₇F₃N₂O₂. The expected monoisotopic mass is 220.0460. The mass spectrum should show a prominent ion at m/z 221.0538 corresponding to the [M+H]⁺ adduct.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide detailed information about the compound's molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The position of the trifluoromethyl group significantly influences the electronic environment and thus the chemical shifts of nearby nuclei.[6]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
-
Expected Spectral Data (Predicted):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.3 | s | H6 (proton on pyridine ring) |
| ~7.9 | s | H3 (proton on pyridine ring) | |
| ~5.5 | br s | -NH₂ (amino protons) | |
| ~3.9 | s | -OCH₃ (methyl ester protons) | |
| ¹³C | ~165 | s | C=O (ester carbonyl) |
| ~158 | s | C2 (C-NH₂) | |
| ~145 | q | C5 (C-CF₃) | |
| ~140 | s | C6 | |
| ~123 | q | -CF₃ (J ≈ 270 Hz) | |
| ~115 | s | C4 (C-COOCH₃) | |
| ~110 | s | C3 | |
| ~53 | s | -OCH₃ | |
| ¹⁹F | ~ -62 | s | -CF₃ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The quartet multiplicity (q) in ¹³C NMR for carbons near the -CF₃ group is due to C-F coupling.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Rationale: The spectrum will confirm the presence of the N-H bonds of the amine, the C=O of the ester, the C-F bonds of the trifluoromethyl group, and the characteristic vibrations of the substituted pyridine ring.[8][9]
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |
| 2960 - 2850 | C-H Stretch (aliphatic) | Methyl Ester (-OCH₃) |
| 1730 - 1710 | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | N-H Bend & C=C/C=N Ring Stretch | Amine & Pyridine Ring |
| 1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| 1250 - 1200 | C-O Stretch (asymmetric) | Ester |
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the material's melting point, thermal stability, and decomposition profile.[10][11][12] This information is vital for handling, storage, and downstream reaction planning.
Protocol: DSC/TGA Analysis
-
Instrumentation: Simultaneous DSC/TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition, identified by significant mass loss.[13]
-
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
-
TGA: A stable baseline until the onset of thermal decomposition, at which point a sharp drop in mass will be observed.
Summary of Analytical Specifications
This table summarizes the expected results from the comprehensive characterization of a high-purity batch of this compound.
| Technique | Parameter | Specification |
| HPLC | Purity | ≥ 98.0% (by area %) |
| LC-MS | [M+H]⁺ | 221.05 ± 0.1 m/z |
| ¹H NMR | Conformance | Spectrum conforms to predicted structure |
| FT-IR | Conformance | Key bands for -NH₂, C=O, -CF₃ present |
| DSC | Melting Point | Report value (e.g., sharp peak between 100-120 °C) |
| TGA | Decomposition | Report onset temperature |
Conclusion
The application of this multi-technique analytical workflow ensures a thorough and reliable characterization of this compound. By integrating data from chromatography, mass spectrometry, NMR, FT-IR, and thermal analysis, researchers and drug developers can proceed with confidence in the quality and integrity of this critical chemical intermediate, ensuring the reproducibility and success of their synthetic and developmental endeavors.
References
- A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. (n.d.). Benchchem.
- Bajwa, M. (2018). Thermal Analysis of Pharmaceuticals. ResearchGate.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry, 61(5), 306-317.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH.
- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208.
- HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
- What does a "Pyridine- FTIR analysis" can tell me? (2014). ResearchGate.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
- Higashiyama, K., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 780(2), 395-404.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic Acid. (n.d.). Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(2), 83-93.
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- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. azom.com [azom.com]
Mastering the Analytical Profile of a Key Pharmaceutical Intermediate: A Guide to the NMR and Mass Spectrometry of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Introduction: In the landscape of modern drug discovery and development, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a key pharmaceutical intermediate, valued for its trifluoromethylpyridine core, a structural motif present in numerous active pharmaceutical ingredients (APIs).[2] Accurate and comprehensive analytical characterization of such intermediates is not merely a regulatory requirement but a cornerstone of robust process development and quality control.[3] This application note provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why NMR and MS?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary techniques for the structural elucidation of organic molecules. NMR provides unparalleled information about the molecular framework, revealing the connectivity of atoms through the analysis of chemical shifts and coupling constants. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool, offering high sensitivity and a wide chemical shift range that allows for the direct observation of the fluorine-containing groups.[4]
Mass Spectrometry, on the other hand, provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.[5][6] The choice of ionization technique is critical; soft ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion with minimal fragmentation, while techniques like Atmospheric Pressure Chemical Ionization (APCI) can be suitable for less polar compounds.[1][7][8][9]
This guide will delve into the practical application of these techniques for the comprehensive characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, we can confirm the presence and connectivity of all atoms in the molecule.
Predicted NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this specific molecule, the following data are predicted based on the analysis of structurally similar compounds, including trifluoromethylpyridine isomers and substituted aminopyridines.[3][10]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.4 | s | - | H-6 |
| ~7.9 | s | - | H-4 | |
| ~6.5 | br s | - | -NH₂ | |
| ~3.9 | s | - | -OCH₃ | |
| ¹³C | ~166 | s | - | C=O |
| ~158 | s | - | C-2 | |
| ~148 | q | ~4 | C-6 | |
| ~135 | s | - | C-4 | |
| ~123 | q | ~272 | -CF₃ | |
| ~118 | q | ~34 | C-5 | |
| ~108 | s | - | C-3 | |
| ~52 | s | - | -OCH₃ | |
| ¹⁹F | ~-63 | s | - | -CF₃ |
Predicted spectra are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F) in a deuterated solvent like CDCl₃ or DMSO-d₆.
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
1. Sample Preparation:
-
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))[11][12][13]
-
Internal standard (e.g., Tetramethylsilane (TMS) at 0.03-0.05% v/v for ¹H and ¹³C)
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
-
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing the internal standard to the vial.[12]
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming may aid dissolution.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any particulate matter. If solids are present, filter the solution through a small plug of cotton wool in the pipette.[11]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
General Parameters:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Set the appropriate temperature (typically 298 K).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wide spectral width is recommended initially (e.g., -250 to 50 ppm) to locate the -CF₃ signal, then can be narrowed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
3. Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is often used.[14]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[15]
Visualization of the NMR Workflow
Caption: Workflow for NMR analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structure.
Predicted Mass Spectral Data
The choice of ionization technique will significantly influence the resulting mass spectrum.
-
Electrospray Ionization (ESI): A soft ionization technique that is expected to yield the protonated molecular ion as the base peak with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Also a relatively soft technique suitable for less polar compounds, likely to produce a strong protonated molecular ion.
-
Electron Ionization (EI): A hard ionization technique that would lead to extensive fragmentation, providing detailed structural information.
Table 2: Predicted m/z Values for Key Ions of this compound
| Ion | Predicted m/z | Ionization Technique |
| [M+H]⁺ | 221.05 | ESI, APCI |
| [M]⁺˙ | 220.05 | EI |
| [M-OCH₃]⁺ | 189.04 | EI |
| [M-COOCH₃]⁺ | 161.03 | EI |
The predicted fragmentation is based on common fragmentation pathways for esters and aromatic amines.[16][17]
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general procedure for analyzing this compound using ESI-MS.
1. Sample Preparation:
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
-
Procedure:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to obtain a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Transfer the final solution to an autosampler vial.
-
2. Mass Spectrometer Setup and Data Acquisition (ESI-MS):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Mode: Positive ion mode is generally preferred for aminopyridine compounds.
-
Infusion or LC-MS: The sample can be introduced directly via a syringe pump (infusion) or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures or to assess purity.
-
ESI Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Adjust for a stable spray.
-
Drying Gas (N₂): 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Acquisition Mode: Full scan mode to detect all ions. For higher sensitivity and specificity, selected ion monitoring (SIM) or tandem MS (MS/MS) can be employed.
-
3. Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
If fragmentation is observed, analyze the m/z values of the fragment ions to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion
The structural integrity and purity of pharmaceutical intermediates like this compound are critical for the successful development of safe and effective drugs. The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical toolkit for the unambiguous characterization of this important molecule. By following the detailed protocols and interpretative guidance provided in this application note, researchers and scientists can confidently verify the structure and purity of their materials, ensuring the quality and consistency required in the pharmaceutical industry.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Georgia State University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]
-
Scribd. NMR Sample Prep. Available at: [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]
-
University of Notre Dame. NMR Sample Prepara-on. Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available at: [Link]
-
West Virginia University, The Research Repository @ WVU. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Available at: [Link]
-
Van Mever, M., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 341-371. Available at: [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available at: [Link]
-
University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Fujiwara, H., & Sasaki, Y. (2017). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 18(12), 2691. Available at: [Link]
-
Chen, Y., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 100(1), 235-241. Available at: [Link]
-
Pharma Innovation. Fluorinated Pharmaceutical Intermediates. Available at: [Link]
-
ResearchGate. APCI-mass spectrum of pyridine with D2O as the APCI reagent. Available at: [Link]
-
SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Available at: [Link]
-
University of Arizona. Fluorine NMR. Available at: [Link]
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 804(2), 367–374. Available at: [Link]
-
University of Ottawa. 19Flourine NMR. Available at: [Link]
-
ResearchGate. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available at: [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... Available at: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available at: [Link]
-
ResearchGate. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Available at: [Link]
-
NIST WebBook. 2-Amino-5-chloropyridine. Available at: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
Sources
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- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. These scaffolds are critical in modern drug discovery and agrochemical development, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the introduction of the strongly electron-withdrawing trifluoromethyl group presents unique synthetic challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these syntheses, ensuring higher yields and product purity.
Troubleshooting Guide
This section directly addresses the most pressing issues encountered during experimentation in a direct question-and-answer format.
Question 1: My reaction shows low or no yield of the desired trifluoromethylpyridine. What are the common causes and how can I improve the outcome?
Low conversion is the most frequent challenge in trifluoromethylpyridine synthesis. The root cause can typically be traced to one of four areas: reaction conditions, reagent integrity, substrate issues, or atmospheric contamination. A systematic approach is key to diagnosis.
Logical Troubleshooting Workflow
Below is a workflow designed to systematically identify the source of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Detailed Solutions
-
Inappropriate Reaction Conditions: The energetics of trifluoromethylation are highly method-dependent.
-
Temperature: For halogen exchange (Halex) reactions, such as converting a (trichloromethyl)pyridine to its (trifluoromethyl)pyridine counterpart with HF, high temperatures (150°C - 250°C) are often necessary.[3] Operating below this range can result in a sluggish or incomplete reaction. Conversely, temperatures above 250°C can cause decomposition of both starting material and product, leading to tar formation.[3][4] In contrast, many modern C-H trifluoromethylation methods using electrophilic reagents may require cooling to 0-25°C to control reactivity and prevent side reactions.[5]
-
Pressure: Certain liquid-phase fluorinations with anhydrous HF require superatmospheric pressures (from 5 to 1200 psig) to maintain the liquid phase at the required temperature and achieve high yields.[5][3]
-
Reaction Time: These reactions can range from a few hours to over 100 hours.[5][3] It is crucial to monitor the reaction's progress via TLC, GC-MS, or ¹⁹F NMR to determine the optimal endpoint and avoid product degradation from prolonged heating.
-
-
Reagent Quality and Stoichiometry:
-
Trifluoromethylating Reagent: Electrophilic reagents like Togni's or Umemoto's reagents are generally shelf-stable but must be stored under appropriate conditions to prevent degradation.[5] Nucleophilic sources can be sensitive to air and moisture. Always use reagents from a reliable source and within their recommended shelf life.[6]
-
Catalyst: In methods like fluorine exchange, catalysts (e.g., metal halides) must be anhydrous. The presence of water can deactivate the catalyst and introduce competing hydrolysis reactions.[5]
-
Stoichiometry: For reactions like the conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding thiol, using a slight excess (1.1 to 1.5 equivalents) of the sulfur nucleophile can drive the reaction to completion.[7]
-
-
Atmosphere and Moisture Control:
-
The strong electron-withdrawing nature of the CF₃ group makes the pyridine ring susceptible to nucleophilic attack.[4] Trace amounts of water in the solvent or from the atmosphere can act as a competing nucleophile, leading to the formation of pyridin-2-one by-products.[7]
-
Solution: Always use anhydrous solvents. Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: I am observing significant formation of side products. How can I identify and minimize them?
Side product formation is often a result of the high reactivity of the intermediates or the harsh conditions required for the synthesis.
-
Issue: Formation of Isomers (Poor Regioselectivity)
-
Cause: Radical-based trifluoromethylation reactions on an unsubstituted pyridine ring often yield a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high and indiscriminate reactivity of the CF₃ radical.[8]
-
Solution: To achieve regioselectivity, choose a method based on a different mechanism. For instance, nucleophilic activation of the pyridine ring via hydrosilylation can lead to highly selective C-H trifluoromethylation at the 3-position.[9][8][10] Activating the pyridine as an N-methylpyridinium salt can also direct trifluoromethylation.[11]
-
-
Issue: Formation of Pyridones or Tar-like Substances
-
Cause: This is typically due to hydrolysis or thermal decomposition. The formation of 5-(trifluoromethyl)pyridin-2-one, for example, occurs when water competes with the desired nucleophile.[7] Dark, tar-like substances are a clear indicator of decomposition from excessive heat.[4]
-
Solution:
-
Prevent Hydrolysis: Rigorously exclude water by using anhydrous solvents and maintaining an inert atmosphere.[7]
-
Prevent Decomposition: Reduce the reaction temperature. If the reaction rate becomes too slow, a gradual increase while monitoring for by-product formation is necessary. Ensure temperature monitoring is accurate.[4]
-
-
-
Issue: Incomplete or Over-Halogenation By-products
-
Cause: In chlorine/fluorine exchange methods, the reaction proceeds stepwise from -CCl₃ to -CCl₂F, -CClF₂, and finally -CF₃. Insufficient reaction time, temperature, or fluorinating agent can lead to a mixture of these intermediates. Conversely, in simultaneous chlorination/fluorination processes, multi-chlorination of the pyridine ring can occur.[1]
-
Solution: Carefully control the stoichiometry of the halogenating agents and the reaction parameters (temperature, time). Monitoring the reaction progress is critical to stop it once the desired product is maximized.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to trifluoromethylpyridines?
There are three primary strategies for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This is a classical and industrially important method that starts with a (trichloromethyl)pyridine, which is then fluorinated using agents like HF or SbF₃, often at high temperatures and pressures.[1][3]
-
Direct C-H Trifluoromethylation: This modern approach involves the direct replacement of a C-H bond on the pyridine ring with a CF₃ group. This can be achieved through radical, electrophilic, or nucleophilic pathways, offering different regioselectivities.[8][11]
-
Cyclocondensation: This method involves building the pyridine ring from smaller, acyclic precursors, at least one of which already contains a trifluoromethyl group. This is a powerful strategy for accessing highly substituted pyridines.[1]
Q2: How do I choose the right trifluoromethylating reagent?
The choice depends on the desired mechanism and the substrate's electronic properties:
-
For Electrophilic Trifluoromethylation (on electron-rich systems): Togni's and Umemoto's reagents are hypervalent iodine compounds that act as electrophilic CF₃⁺ sources. They are often used in modern C-H functionalization.[5][12]
-
For Radical Trifluoromethylation: Langlois' reagent (CF₃SO₂Na) or CF₃I can be used to generate CF₃ radicals, often under photolytic or oxidative conditions.[12][13] Be aware of potential regioselectivity issues.[8]
-
For Nucleophilic Trifluoromethylation (on electron-poor systems): Ruppert-Prakash reagent (TMSCF₃) is a common nucleophilic CF₃⁻ source, typically activated by a fluoride source.
Q3: What are the best practices for purifying my final trifluoromethylpyridine product?
Purification can be challenging due to the unique properties of these compounds.
-
Azeotrope Removal: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete drying.[14] Pre-drying with a desiccant like KOH followed by distillation from a chemical drying agent like CaH₂ is effective.[14]
-
Chromatography: Column chromatography is a standard method for removing isomers and other by-products. However, solvent incompatibility can be an issue, and optimization of the mobile phase is often required.[6][15]
-
Distillation/Recrystallization: For thermally stable and solid compounds, distillation under reduced pressure or recrystallization can be highly effective methods to achieve high purity.[6]
Table 1: Comparison of Common Synthesis Methods & Conditions
| Synthesis Method | Key Reagents | Typical Temperature | Pressure | Common Issues |
| Chlorine/Fluorine Exchange | Trichloromethylpyridine, HF | 150 - 250 °C[3] | 5 - 1200 psig[3] | Decomposition, Incomplete fluorination |
| Direct C-H Trifluoromethylation | Pyridine, Togni's/Umemoto's Reagent | 0 - 65 °C[5] | Atmospheric | Regioselectivity, By-product formation |
| Cyclocondensation | CF₃-containing building blocks | Varies widely | Atmospheric | Availability of starting materials |
Protocol 1: 3-Position-Selective C–H Trifluoromethylation of Quinoline (Model for Pyridine)
This protocol is adapted from the work of Kuninobu et al. and demonstrates a modern approach to achieving high regioselectivity.[9]
Reaction Setup: A flame-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
Procedure:
-
Hydrosilylation (Activation):
-
To the Schlenk tube, add the quinoline substrate (1.0 equiv.), tris(pentafluorophenyl)borane catalyst (0.05 equiv.), and anhydrous 1,2-dichloroethane.
-
Add methylphenylsilane (1.5 equiv.) to the mixture.
-
Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC/GC-MS). This forms the N-silyl enamine intermediate.[8]
-
-
Trifluoromethylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Togni's Reagent I (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to 25 °C and stir until the intermediate is consumed.
-
-
Oxidation (Rearomatization):
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv.) to the mixture.
-
Stir at 25 °C for 1 hour to regenerate the aromatic pyridine ring.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-trifluoromethylquinoline.
-
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
-
ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
-
A. A., & G. A., D. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
- BenchChem. (n.d.). Preventing decomposition of trifluoromethylpyridines during synthesis.
- BenchChem. (n.d.). Avoiding by-product formation in 5-(trifluoromethyl)pyridine-2-thiol synthesis.
-
Otsuka, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026). LinkedIn. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of trifluoromethylpyridine libraries. Retrieved from [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]
- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
-
ResearchGate. (n.d.). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
purification of Methyl 2-amino-5-(trifluoromethyl)isonicotinate from crude reaction mixture
Welcome to the technical support center for the purification of Methyl 2-amino-5-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The purity of this compound is critical for successful downstream applications, and this guide aims to equip you with the knowledge to overcome common purification challenges.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound from a crude reaction mixture.
Issue 1: Low Purity After Recrystallization
Question: I performed a recrystallization of my crude this compound, but the purity is still below the desired specification (e.g., <95%). What could be the cause and how can I improve it?
Answer:
Low purity after recrystallization is a common issue that can stem from several factors. The key is to systematically investigate the potential causes.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.
-
Troubleshooting:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, and mixtures thereof).
-
Solvent System Optimization: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Add the "good" solvent to dissolve the crude product at an elevated temperature, then slowly add the "poor" solvent until turbidity is observed. Cool the mixture to induce crystallization.
-
-
-
Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to co-crystallization.
-
Troubleshooting:
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Pre-purification Step: Consider a simple work-up procedure before recrystallization. An aqueous wash of the crude product dissolved in an organic solvent can remove water-soluble impurities. For instance, washing an ethyl acetate solution of the crude product with brine can help.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals.
-
Troubleshooting:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Issue 2: Oily Product Instead of Crystals
Question: After my purification attempt, the product "oiled out" instead of forming solid crystals. Why did this happen and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.
Possible Causes & Solutions:
-
High Impurity Levels: A high concentration of impurities can depress the melting point of the product, leading to the formation of an oil.
-
Troubleshooting:
-
Initial Purification: Attempt a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before recrystallization.
-
Solvent Choice: Use a lower-boiling point solvent if possible, provided it meets the solubility requirements.
-
-
-
Supersaturation: The solution may be too concentrated, causing the product to come out of solution too quickly.
-
Troubleshooting:
-
Dilution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Issue 3: Poor Separation During Column Chromatography
Question: I'm using column chromatography to purify my product, but I'm getting poor separation between my desired compound and impurities. How can I improve the resolution?
Answer:
Poor resolution in column chromatography is a frequent challenge, often related to the choice of stationary and mobile phases. For pyridine derivatives like this compound, specific interactions can lead to issues like peak tailing.[1]
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all components to elute too quickly, or not polar enough, leading to long retention times and broad peaks.
-
Troubleshooting:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
-
-
Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, causing the peak to tail.[1]
-
Troubleshooting:
-
Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. The triethylamine will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.[1]
-
Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase, such as alumina or a polymer-based resin.
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Troubleshooting:
-
Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, consider "dry loading." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.
-
-
Issue 4: Product Degradation on Silica Gel
Question: I suspect my product is degrading on the silica gel column. Is this possible and what can I do to prevent it?
Answer:
Yes, product degradation on silica gel is possible, especially for sensitive compounds. The acidic nature of standard silica gel can catalyze decomposition reactions.
Possible Causes & Solutions:
-
Acidity of Silica Gel: The silanol groups on the surface of silica gel make it acidic, which can be detrimental to acid-sensitive compounds.
-
Troubleshooting:
-
Neutralized Silica Gel: Use silica gel that has been treated with a buffer or triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or Florisil®.
-
2D TLC Test: To confirm degradation, you can perform a two-dimensional TLC. Spot your sample on one corner of a square TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is not stable on the stationary phase.[1]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in a crude reaction mixture of this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, hydrolysis of the ester), and residual solvents. For instance, if the synthesis involves the reaction of a chloropyridine derivative, unreacted starting material could be a major impurity.[2]
Q2: What is the best general approach for the purification of this compound?
A2: A multi-step approach is often the most effective.
-
Aqueous Work-up: Start with an extraction to remove water-soluble impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with water or brine.[2]
-
Column Chromatography: For mixtures with multiple components, column chromatography is generally necessary to separate the desired product from closely related impurities.[2][3][4]
-
Recrystallization: As a final polishing step, recrystallization can be used to obtain a highly pure, crystalline product.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting minor impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify any impurities present.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.[6]
-
Gas Chromatography (GC): For volatile impurities, GC can be an effective analytical method.[7]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8][9] Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for detailed safety information.
III. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
If peak tailing is observed, add 0.5% triethylamine to the solvent system.
-
Identify a solvent system that gives an Rf value of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallization.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent(s) (determined from solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
IV. Visual Workflows
Caption: A decision tree for the purification of this compound.
Caption: A workflow for purification by column chromatography.
V. References
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. RSC Advances, 1(1), 1-3. Retrieved from [Link]
-
Reddy, T. J., et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 18(4), 821-825. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1987–1990. Retrieved from [Link]
-
Bartolini, M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 23(10), 2563. Retrieved from [Link]
-
CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018). Google Patents. Retrieved from
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. rsc.org [rsc.org]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Amination of Trifluoromethylpyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the amination of trifluoromethylpyridines. The strategic introduction of an amino group to a trifluoromethylpyridine scaffold is a cornerstone transformation in the synthesis of countless agrochemicals and pharmaceuticals.[1][2] However, the unique electronic properties of this heterocyclic system—namely the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen—can give rise to a unique set of challenges and side reactions.[3]
This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. It is structured as a dynamic question-and-answer resource, addressing specific problems you may encounter in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Issue 1: Low Yield of the Desired Mono-aminated Product Accompanied by a Higher Molecular Weight Byproduct.
Question: "My Buchwald-Hartwig reaction on 2-bromo-5-(trifluoromethyl)pyridine is giving me the desired product, but I'm also seeing a significant amount of a diarylamine byproduct. How can I suppress this?"
Analysis: This is a classic case of over-amination or diarylation, where the initial aminopyridine product, being electron-rich and nucleophilic, competes with the starting amine and reacts with another molecule of the bromo-trifluoromethylpyridine.[4][5]
Possible Causes & Solutions:
-
Stoichiometry: The relative concentration of the starting halide and the product amine changes over the course of the reaction. Once the product concentration is sufficiently high, it can become a competitive nucleophile.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine nucleophile. This ensures it remains the statistically dominant nucleophile throughout the reaction.
-
-
Catalyst Loading & Ligand Choice: A highly active catalyst system can accelerate the second amination step. The steric properties of the phosphine ligand play a crucial role.
-
Solution: Reduce the catalyst loading slightly (e.g., from 2 mol% to 1 mol%) to slow down the overall catalysis. More importantly, consider switching to a bulkier phosphine ligand (e.g., tBuXPhos or RuPhos). The steric hindrance from a bulky ligand can make the oxidative addition of the already-substituted (and more sterically hindered) aminopyridine product to the palladium center less favorable.[6]
-
-
Reaction Temperature & Time: Prolonged reaction times at high temperatures can promote the formation of thermodynamically stable byproducts.
-
Solution: Monitor the reaction closely by TLC or LC-MS.[7] Once the starting halide is consumed, cool the reaction down promptly. Avoid unnecessarily long reaction times. If feasible, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), though this may require a longer reaction time.
-
Troubleshooting Workflow: Diarylation
Caption: Decision tree for suppressing diarylation byproducts.
Issue 2: Significant Formation of a Hydrodehalogenated Byproduct.
Question: "In my amination of 2-chloro-3-(trifluoromethyl)pyridine, I am consistently isolating 3-(trifluoromethyl)pyridine as a major side product. What is causing this reduction?"
Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halogen atom with a hydrogen atom, effectively reducing the starting material. This typically occurs from an unwanted β-hydride elimination pathway or reductive cleavage.
Possible Causes & Solutions:
-
Base and Solvent Quality: The choice of base and the presence of water or other protic impurities are critical. Some bases, particularly alkoxides in the presence of trace water or alcohols, can generate species that facilitate β-hydride elimination from the palladium center or directly reduce the aryl halide.
-
Solution: Use a non-hydroxide base like LHMDS or K₃PO₄.[6] Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Ligand Choice: The nature of the phosphine ligand influences the stability of the intermediates in the catalytic cycle and their propensity to undergo side reactions.
-
Amine Source: If using an amine hydrochloride salt with an additional equivalent of base, ensure the base is strong enough and added appropriately to fully deprotonate the amine, preventing side reactions involving the HCl.
-
Solution: Use the free-base form of the amine whenever possible. If using a salt, consider a stronger base like NaOt-Bu or LHMDS.
-
Issue 3: No Reaction or Very Slow Conversion in a Nucleophilic Aromatic Substitution (SNAr).
Question: "I'm trying to react 4-chloro-2-(trifluoromethyl)pyridine with morpholine under SNAr conditions (K₂CO₃ in DMSO at 100 °C), but the reaction is extremely sluggish. Why isn't it working?"
Analysis: The success of an SNAr reaction on a trifluoromethylpyridine hinges on the electronic activation provided by the electron-withdrawing groups relative to the leaving group.[9]
Possible Causes & Solutions:
-
Positional Isomerism: The trifluoromethyl group strongly activates the ortho and para positions to nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[9] In 4-chloro-2-(trifluoromethyl)pyridine, the -CF₃ group is meta to the chlorine leaving group. This provides significantly less electronic activation compared to an isomer where they are ortho or para.
-
Solution: A much higher reaction temperature (e.g., 150-180 °C) or microwave irradiation may be required to drive the reaction to completion. Alternatively, a stronger, non-coordinating base might be needed. If possible, consider switching to a palladium-catalyzed Buchwald-Hartwig amination, which operates under a different mechanism and is less dependent on this specific electronic arrangement.[8]
-
-
Nucleophile Strength: While morpholine is a reasonably good nucleophile, a less activated substrate may require a stronger one.
-
Solution: Deprotonating the amine first with a strong base like NaH (use with caution) to form the corresponding amide can dramatically increase its nucleophilicity.
-
-
Solvent: While DMSO is a good choice, ensure it is anhydrous. Water can compete as a nucleophile or interfere with the base.
-
Solution: Use anhydrous DMSO.
-
Diagram: CF₃ Activation in SNAr
Caption: Influence of CF₃ group position on SNAr reactivity.
Frequently Asked Questions (FAQs)
Q1: Which amination method is better for trifluoromethylpyridines: Buchwald-Hartwig or SNAr?
A1: The choice depends on the substrate.
-
SNAr is often preferred for its simplicity and metal-free conditions when the leaving group (typically F or Cl) is positioned ortho or para to the strongly activating -CF₃ group.[9][10] It is highly effective in these cases.
-
Buchwald-Hartwig amination is far more versatile and generally the method of choice when the leaving group (typically Cl, Br, or I) is meta to the -CF₃ group or when the substrate is electronically unactivated for SNAr.[3][8] It has a broader substrate scope, including less reactive aryl chlorides and a wider range of amines.[11]
Q2: My trifluoromethylpyridine starting material seems to be decomposing under the reaction conditions. What could be the cause?
A2: Decomposition can be a significant issue. Some highly electron-deficient trifluoromethylpyridines can be unstable, especially at elevated temperatures or in the presence of strong bases.[1][12] For instance, certain derivatives can undergo intramolecular nucleophilic substitution, leading to degradation.[1] High temperatures (>150 °C) can also cause decomposition of both starting materials and products.[13] Always try to run reactions at the lowest temperature that allows for a reasonable reaction rate and consider using milder bases like K₂CO₃ or Cs₂CO₃ if the system allows.
Q3: Can I use ammonia directly as a nucleophile in a Buchwald-Hartwig amination?
A3: Direct coupling with ammonia is notoriously difficult because ammonia can bind strongly to the palladium catalyst, inhibiting its activity.[8] While some specialized catalyst systems exist, a more common and reliable strategy is to use an "ammonia equivalent." This involves using a reagent like benzophenone imine or a silylamide, which couples readily. The resulting product is then easily hydrolyzed during the workup to reveal the desired primary amine (-NH₂).[8]
Q4: How does the halogen leaving group (F, Cl, Br, I) affect the reaction?
A4: The effect of the halogen is opposite for the two main reaction types:
-
For SNAr: The reactivity order is generally F > Cl > Br > I . This is because the rate-determining step is the nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.[9]
-
For Buchwald-Hartwig (Pd-catalyzed): The reactivity order is generally I > Br > Cl >> F . This order is dictated by the ease of the oxidative addition step to the palladium(0) catalyst, which is related to the C-X bond strength. C-I bonds are the weakest and most reactive, while C-F bonds are typically unreactive.
General Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: In a glovebox, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2.2-4.4 mol%), and base (e.g., K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[3]
-
Reagent Addition: Remove the tube from the glovebox. Add the amine (1.1 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting aryl halide.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for activated substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the activated aryl halide (1.0 eq), amine (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO.[9]
-
Reaction: Heat the mixture to the appropriate temperature (can range from 60 °C to 150 °C depending on substrate reactivity) with stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Summary of Common Side Reactions
| Side Reaction/Issue | Common Cause(s) | Suggested Mitigation Strategy | Relevant Method |
| Diarylation | Product acts as a nucleophile; high catalyst activity. | Use 1.1-1.2 eq. of amine; use bulkier phosphine ligands; reduce catalyst loading.[4][5] | Buchwald-Hartwig |
| Hydrodehalogenation | Protic impurities; unsuitable base or ligand. | Use anhydrous solvents; use bases like LHMDS or K₃PO₄; ensure inert atmosphere. | Buchwald-Hartwig |
| No/Slow Reaction | Poor electronic activation (e.g., meta isomer). | Increase temperature significantly; use microwave irradiation; switch to Buchwald-Hartwig.[9] | SNAr |
| Decomposition | High reaction temperature; substrate instability. | Use lowest effective temperature; use milder bases; minimize reaction time.[1][13] | Both |
| Low Regioselectivity | Presence of multiple reactive halogen sites. | Exploit inherent reactivity differences (e.g., C2 vs C5 in pyridines); careful control of conditions.[14] | Both |
References
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.).
- Technical Support Center: Synthesis of Trifluoromethylpyridines - Benchchem. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed. (2022, October 18).
- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem. (n.d.).
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (n.d.).
- preventing decomposition of trifluoromethylpyridines during synthesis - Benchchem. (n.d.).
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
- Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction | Request PDF - ResearchGate. (2020, December 21).
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - MDPI. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- (PDF) Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - ResearchGate. (2024, June 4).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. (2024, April 22).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27).
- troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings - Benchchem. (n.d.).
- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Understanding the Synthesis and Utility of TFMPyridine Derivatives. (n.d.).
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (n.d.).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Welcome to the comprehensive technical support guide for the synthesis and scale-up of Methyl 2-amino-5-(trifluoromethyl)isonicotinate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most straightforward and commonly employed method is the Fischer esterification of the corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)nicotinic acid, using methanol in the presence of a strong acid catalyst like sulfuric acid. This method is generally high-yielding and utilizes readily available and cost-effective reagents.
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns are hydrolysis of the methyl ester back to the carboxylic acid, especially in the presence of moisture or acidic/basic conditions, and potential degradation at elevated temperatures. The trifluoromethyl group is generally stable, but the aminopyridine core can be sensitive to strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment under an inert atmosphere.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. Sulfuric acid is highly corrosive and should be handled with extreme care, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Methanol is flammable and toxic. Additionally, trifluoromethylated compounds should be handled with care, as their physiological effects may not be fully known.
Q4: Can other esterification methods be used?
A4: While Fischer esterification is common, other methods can be employed, especially if the reaction conditions need to be milder. For instance, using thionyl chloride or oxalyl chloride to form the acyl chloride followed by reaction with methanol is a viable, albeit more hazardous, alternative. Another approach is to use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). However, for scale-up, these methods often introduce complexities in purification and cost.
Proposed Synthetic Workflow
The recommended synthetic pathway for scaling up the production of this compound is the direct esterification of 2-amino-5-(trifluoromethyl)nicotinic acid. This process is robust, high-yielding, and cost-effective.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a general guideline and may require optimization based on the scale and available equipment.
Materials:
-
2-amino-5-(trifluoromethyl)nicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Reagent Addition: Add a sufficient amount of anhydrous methanol to fully dissolve or suspend the starting material (a concentration of 0.2-0.5 M is a good starting point).
-
Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully pour the residue into a beaker of ice and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO2 evolution will cause foaming.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation by water.3. Insufficient amount of catalyst. | 1. Increase reflux time and monitor by TLC/LC-MS.2. Ensure the use of anhydrous methanol and dry glassware.3. Increase the catalytic amount of sulfuric acid slightly. |
| Formation of Dark, Tar-like Substances | 1. Excessive reaction temperature or time leading to decomposition.2. Presence of impurities in the starting material. | 1. Reduce the reflux temperature if possible (though this may slow the reaction) and carefully monitor the reaction time.2. Ensure the purity of the starting 2-amino-5-(trifluoromethyl)nicotinic acid. |
| Hydrolysis of the Ester During Work-up | 1. Prolonged exposure to acidic or basic conditions.2. Incomplete extraction of the product from the aqueous layer. | 1. Perform the neutralization and extraction steps promptly and at a low temperature.2. Ensure thorough extraction with an appropriate organic solvent. |
| Difficulty in Removing Baseline Impurities | 1. Unreacted starting material.2. Polar byproducts. | 1. For unreacted starting material, consider purification via a mild acidic wash to protonate and extract the starting acid, though this risks hydrolyzing the product.2. For polar byproducts, consider a specialized purification technique such as cation-exchange chromatography to separate the basic aminopyridine product from other impurities.[3] |
| Product is an Oil and Difficult to Handle | 1. Presence of residual solvent.2. The product may be a low-melting solid or an oil at room temperature. | 1. Ensure complete removal of solvent under high vacuum.2. If the product is an oil, it can be handled as such. If a solid is desired, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
Advanced Purification Protocol: Cation-Exchange Chromatography
For large-scale purifications where traditional column chromatography may be cumbersome, or for removing stubborn polar impurities, cation-exchange chromatography can be highly effective.
Caption: Workflow for purification using cation-exchange chromatography.
Procedure:
-
Column Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and condition it by washing with deionized water until the eluate is neutral.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1M HCl) to ensure the amino group is protonated.
-
Loading: Load the prepared sample onto the top of the resin bed.
-
Washing: Wash the column with deionized water to elute any non-basic or neutral impurities.
-
Elution: Elute the bound product from the resin using a dilute aqueous base, such as 2-5% ammonium hydroxide.
-
Isolation: Collect the fractions containing the product (monitor by TLC or UV-Vis). Combine the desired fractions and remove the solvent under reduced pressure to yield the purified product. This method is particularly effective for separating the desired aminopyridine from non-basic impurities.[3]
References
Sources
Technical Support Center: Purification of Substituted Nicotinic Acid Esters
Introduction
Welcome to the technical support center for the purification of substituted nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Substituted nicotinic acid esters are crucial intermediates in pharmaceutical and materials science, but their synthesis often yields complex mixtures containing unreacted starting materials, reagents, and various side-products. The inherent basicity of the pyridine ring combined with the lability of the ester functional group presents unique purification challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios and step-by-step experimental protocols. Our goal is to explain the causality behind experimental choices, empowering you to not only solve current issues but also to anticipate and prevent future purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a substituted nicotinic acid ester?
A1: The impurity profile depends heavily on the synthetic route, but several common species are consistently observed. These include:
-
Unreacted Starting Materials: Residual substituted nicotinic acid and the corresponding alcohol are the most frequent impurities.[1][2]
-
Coupling Reagents & By-products: If using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), you will often find its urea by-product, which can be challenging to remove.[3]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction can be retained in the crude product.[3]
-
Side-Products: Depending on the reaction conditions, side-products like the corresponding nicotinamide can form.[4] In some cases, colored impurities or degradation products may also be present.[5]
Q2: My primary impurity is the starting nicotinic acid. What is the most straightforward first step for its removal?
A2: An acid-base extraction is the most effective and common initial purification step.[6][7] By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as sodium bicarbonate or sodium carbonate solution, you can selectively deprotonate the unreacted carboxylic acid.[3][8] This converts the acid into its water-soluble salt, which partitions into the aqueous layer, leaving your neutral ester product in the organic layer.[6]
Q3: I performed a basic wash, but my ester seems to have hydrolyzed back to the carboxylic acid. What went wrong?
A3: This is a critical issue caused by using a base that is too strong. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily saponify (hydrolyze) the ester functional group, especially if the ester is unhindered.[3][6] It is crucial to use a weak base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, to neutralize and extract the acidic impurities without significantly affecting your desired ester product.[3]
Q4: My product is a persistent oil and refuses to crystallize. What are my options?
A4: Failure to crystallize is typically due to the presence of impurities that disrupt the formation of a crystal lattice.
-
Ensure Purity: First, confirm the primary impurity. If it's a solvent, use a high-vacuum line to remove it. If it's another organic compound, further purification is needed.
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a large excess of a poor solvent (e.g., hexane or pentane) while stirring vigorously. This can often crash out the product as a solid.
-
Chromatography: If other methods fail, column chromatography is the definitive method to separate the ester from persistent impurities.
Q5: Column chromatography isn't working well; my product is streaking badly on the silica gel column. How can I improve the separation?
A5: The basic nitrogen atom on the pyridine ring of your nicotinic acid ester interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "streaking" or "tailing" you observe, leading to poor separation and low recovery. To mitigate this, you can "deactivate" the silica gel by adding a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your eluent (e.g., hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic product to elute symmetrically.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with detailed causal explanations and actionable solutions.
Problem 1: Significant Amount of Unreacted Nicotinic Acid Remains After Aqueous Workup.
-
Symptoms: TLC plate shows a baseline spot corresponding to the starting acid; NMR spectrum shows characteristic broad carboxylic acid proton peak.
-
Primary Cause: Insufficient or ineffective acid-base extraction. This can happen if not enough base was used to neutralize all the acid, the mixing of the two phases was inadequate, or an insufficient number of extractions were performed.
-
Troubleshooting Steps:
-
Quantify Your Base: Ensure you are using a molar excess of weak base relative to the maximum possible amount of unreacted acid.
-
Increase Extraction Efficiency: Perform multiple extractions (e.g., 3 separate washes) with the aqueous base rather than a single large-volume wash. This is mathematically more efficient at removing the impurity.
-
Ensure Proper Mixing: In the separatory funnel, shake vigorously to maximize the surface area between the organic and aqueous layers. Caution: When using sodium bicarbonate, vent the funnel frequently to release the pressure from the CO₂ gas that is generated.[8]
-
Confirm pH: After the final wash, check the pH of the aqueous layer with pH paper. It should be basic (pH > 8) to confirm that all the acid has been neutralized and extracted.
-
Problem 2: Final Product is Yellow or Brown Despite High Purity by NMR.
-
Symptoms: The isolated product is colored, but analytical data (NMR, LC-MS) suggests it is chemically pure.
-
Primary Cause: The presence of trace amounts of highly chromophoric (colored) impurities or degradation products. These can arise from oxidation or side reactions during synthesis or workup.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent for recrystallization. Add a small amount (typically 1-2% by weight) of activated carbon (charcoal) to the hot solution.[5]
-
Hot Filtration: Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The colored impurities adsorb to the surface of the carbon and are removed.
-
Recrystallization: Allow the decolorized filtrate to cool slowly to crystallize the pure, colorless product.[5][9]
-
Problem 3: Low or No Recovery of Product from the Organic Layer After Workup.
-
Symptoms: After drying and evaporating the organic layer, very little or no product is recovered.
-
Primary Cause: Unintentional extraction of the product into the aqueous layer. While nicotinic acid esters are generally neutral, some substituted variants can have surprisingly high water solubility, especially if they are low molecular weight or contain polar functional groups. Another possibility is the formation of an emulsion that traps the product.
-
Troubleshooting Steps:
-
Back-Extraction: Do not discard the aqueous layers from your initial workup. Acidify them with dilute HCl to pH ~7 and then extract them again with a fresh portion of organic solvent (e.g., ethyl acetate or DCM). This will recover any product that may have partitioned into the aqueous phase.
-
Break Emulsions: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution).[7] This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
Solvent Choice: For more polar esters, consider using dichloromethane (DCM) as the extraction solvent, as it can be more effective at recovering polar products than ethyl acetate.[3]
-
Data Summary Tables
Table 1: Common Impurities & Recommended Purification Strategies
| Impurity | Type | Recommended Primary Method | Secondary Method / Notes |
| Unreacted Nicotinic Acid | Acidic | Acid-Base Extraction (with NaHCO₃)[6][8] | Column Chromatography |
| Unreacted Alcohol | Neutral/Polar | Column Chromatography | Recrystallization (if product is solid) |
| EDC-Urea By-product | Basic/Polar | Column Chromatography | Can sometimes be removed by acid wash (dilute HCl) |
| DMF / DMSO | Solvent | High-Vacuum Evaporation / Lyophilization | Aqueous washes can help remove some DMF |
| Colored Impurities | Chromophore | Recrystallization with Activated Carbon[5] | Column Chromatography |
| Nicotinamide | Neutral/Polar | Column Chromatography | Recrystallization |
Core Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines a general decision-making workflow for the purification of a crude substituted nicotinic acid ester.
Caption: General purification workflow for substituted nicotinic acid esters.
Protocol 1: Standard Acid-Base Extraction
This protocol details the removal of acidic impurities (e.g., unreacted nicotinic acid) from a crude reaction mixture.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the mass of the crude material. Transfer this solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[8]
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any initial pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently to release the pressure generated from CO₂ evolution.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat steps 2-4 two more times with fresh portions of saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer once with an equal volume of brine (saturated aqueous NaCl). This helps to remove any residual water and break emulsions.[7]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified crude ester.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the desired ester from neutral or basic impurities.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Prepare the Eluent: Prepare your mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Crucially, add 0.5-1% triethylamine (Et₃N) by volume to this mixture to prevent product tailing.
-
Load the Sample: Dissolve your impure ester in a minimal amount of the column eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure to yield the final, purified ester.
Visualizing the Acid-Base Extraction Principle
The following diagram illustrates the chemical separation occurring in the separatory funnel during the basic wash.
Caption: Mechanism of separation during an acid-base extraction.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- Organic Syntheses. (1925). Nicotinic acid.
- Unknown. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
- Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
Sources
- 1. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Technical Guide to Methyl 2-amino-5-(trifluoromethyl)isonicotinate and its Comparative Profile Among Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, nicotinic acid and its analogs have garnered significant attention due to their diverse biological activities, ranging from anticancer and antifungal to cardiovascular effects.[1][2] The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[3][4] This guide provides an in-depth comparative analysis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a key building block and potential pharmacophore, against other relevant nicotinic acid derivatives. We will delve into structure-activity relationships, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Significance of the Trifluoromethyl Group in Pyridine Derivatives
The trifluoromethyl group is a bioisostere of a methyl group but imparts profoundly different properties to a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a favored substituent in drug design. In the context of pyridine derivatives, the CF₃ group can influence:
-
Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism, thereby increasing the compound's half-life.[3]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[4]
This guide will explore how these properties manifest in the biological activity of this compound and its structural relatives.
Comparative Analysis of Nicotinic Acid Derivatives
For a meaningful comparison, we will evaluate this compound against two other key nicotinic acid derivatives: 6-(Trifluoromethyl)nicotinic acid and Methyl 6-amino-5-(trifluoromethyl)nicotinate . This selection allows for an examination of the influence of the amino group's position and the presence of the methyl ester.
dot
Caption: Structural relationships between the compared nicotinic acid derivatives.
Physicochemical Properties
The table below summarizes the key physicochemical properties of the selected compounds. These parameters are crucial in predicting the pharmacokinetic behavior of a drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C₈H₇F₃N₂O₂ | 220.15 | 1.47 |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 1.30 |
| Methyl 6-amino-5-(trifluoromethyl)nicotinate | C₈H₇F₃N₂O₂ | 220.15 | 1.52 |
Data sourced from chemical supplier databases and computational predictions.
Biological Activity: A Comparative Overview
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential biological activities based on the known structure-activity relationships of related compounds. Pyridine derivatives bearing both amino and trifluoromethyl groups have been frequently reported for their anticancer and antimicrobial activities.[2][6]
Anticancer Potential:
The presence of an amino group and a trifluoromethyl substituent on a pyridine ring is a common motif in molecules with demonstrated anticancer activity.[6] For instance, derivatives of 2-amino-3-chloro-5-trifluoromethylpyridine have been investigated as intermediates for potent insecticidal and potentially therapeutic agents.[1] Furthermore, various trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives have shown significant in vitro cytotoxicity against a range of human cancer cell lines.[7][8]
The table below presents a hypothetical comparison based on structure-activity relationship trends observed in the literature. It is crucial to note that these are inferred activities and require experimental validation.
| Compound | Predicted Anticancer Activity | Predicted Antifungal Activity | Rationale for Prediction |
| This compound | Moderate to High | Moderate | The 2-amino group is known to enhance antiproliferative activity in pyridine derivatives. The CF₃ group at position 5 contributes to lipophilicity and metabolic stability, which are often beneficial for anticancer and antifungal action.[9] |
| 6-(Trifluoromethyl)nicotinic acid | Low to Moderate | Low | The absence of the amino group may reduce its potency compared to the 2-amino analog. However, the trifluoromethyl-pyridine core itself can exhibit some biological activity.[4] |
| Methyl 6-amino-5-(trifluoromethyl)nicotinate | Moderate | Moderate | The position of the amino group can significantly impact activity. While still expected to be active, the 6-amino substitution may lead to a different target-binding profile compared to the 2-amino isomer.[10] |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these nicotinic acid derivatives, standardized in vitro assays are essential. Below are detailed protocols for assessing their anticancer and antifungal properties.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
dot
Caption: Workflow for determining antifungal activity via the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on established structure-activity relationships, the combination of the 2-amino and 5-trifluoromethyl substituents on the isonicotinate framework suggests a strong potential for anticancer and antifungal activities.
The comparative analysis with its structural isomers highlights the subtle yet critical role that substituent positioning plays in determining biological function. While in silico predictions and SAR analyses provide a valuable starting point, empirical validation through the detailed experimental protocols outlined in this guide is paramount.
Future research should focus on the synthesis and direct biological evaluation of this compound and a broader range of its analogs. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of trifluoromethyl-substituted nicotinic acid derivatives, thereby paving the way for the rational design of more potent and selective drug candidates.
References
-
Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. National Institutes of Health. [Link]
-
Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Synthesis and Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]
-
Synthesis and Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 2-amino-5-(trifluoromethyl)isonicotinate and Its Analogs
This guide provides an in-depth comparison of the biological activities of Methyl 2-amino-5-(trifluoromethyl)isonicotinate and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. We will explore the profound influence of the trifluoromethyl (CF₃) group and other structural modifications on anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and data visualizations.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry, primarily due to its unique electronic and steric properties that can significantly enhance a molecule's drug-like characteristics.[1] The CF₃ group is strongly electron-withdrawing, which can alter a molecule's acidity, basicity, and dipole moment, often leading to stronger interactions with biological targets.[2][3]
One of its most valued contributions is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile. Furthermore, the CF₃ group increases lipophilicity (Hansch-Fujita π constant of +0.88), which can improve a compound's ability to cross biological membranes.[1][2] Its steric bulk, larger than a methyl group, can also promote favorable van der Waals interactions within a protein's binding pocket.[1] Notable drugs like Celecoxib, Fluoxetine, and Alpelisib leverage these properties for their therapeutic efficacy.[3][4]
The 2-aminopyridine scaffold, of which isonicotinate is a derivative, is a well-established privileged structure in drug discovery, appearing in numerous clinically approved drugs. The combination of the 2-aminopyridine core with the powerful CF₃ group in this compound (CAS: 1227048-89-6) presents a compelling starting point for developing novel therapeutic agents.[5][6]
Caption: Physicochemical impact of the trifluoromethyl group on drug properties.
Comparative Analysis of Biological Activity
While this compound serves as a foundational scaffold, extensive research has focused on its analogs, where modifications to the core structure have yielded compounds with potent and varied biological activities.
Anticancer Activity
The trifluoromethyl-pyridine and related heterocyclic scaffolds have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases or enzymes involved in DNA replication.[4][7]
A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which combine the CF₃ group with a purine antagonist scaffold, revealed potent antiproliferative activity.[4] One of the most active compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione), showed excellent growth inhibition against multiple cancer cell lines.[4] Similarly, a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors also showed excellent antitumor activities, with compound 9u being particularly potent against the A549 lung cancer cell line.[7]
Another study highlighted the potent activity of Ethyl 4-Amino-5-methyl-2-(3-(trifluoromethyl) phenyl) Thieno [2,3-d] Pyrimidine-6-carboxylate (Compound 5) against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating the versatility of the trifluoromethylphenyl moiety in different heterocyclic systems.[8]
Table 1: Comparative Anticancer Activity (IC₅₀) of Trifluoromethylated Heterocyclic Analogs
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [4] |
| A375 (Melanoma) | 25.4 | [4] | ||
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [7] |
| MCF-7 (Breast) | 3.24 | [7] | ||
| MBIC | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 0.73 | [9] |
| MDA-MB-231 (Breast) | 20.4 | [9] | ||
| Compound 2 | Ethyl 4-amino-2-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [8] |
| Compound 3 | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][10]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | [11] |
| | | Panc-1 (Pancreatic) | 0.066 |[11] |
Note: Compound 2 is included for scaffold comparison, though it lacks the CF₃ group.
Antimicrobial Activity
The unique properties of the CF₃ group are also being leveraged to develop novel antimicrobial agents. 5-Trifluoromethyl-2-formylphenylboronic acid has shown moderate to high activity against various bacteria and fungi, including Escherichia coli, Bacillus cereus, and Aspergillus niger.[12] Its mechanism is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, highlighting a promising avenue for trifluoromethylated compounds.[12]
While direct antimicrobial data for isonicotinate analogs is limited in the searched literature, the principles can be applied. The electron-withdrawing nature of the CF₃ group on the pyridine ring could enhance interactions with microbial enzyme targets.
Anti-inflammatory Activity
Inflammation is a key factor in numerous chronic diseases, and targeting inflammatory pathways is a major therapeutic goal.[13] Synthesized trifluoromethyl thioxanthone derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[14] Several of these compounds exhibited IC₅₀ values in the nanomolar range, suggesting potent anti-inflammatory benefits.[14] The mechanism of many anti-inflammatory drugs involves blocking pro-inflammatory cytokines like IL-6 and TNF-α.[13][15] The structural features of trifluoromethylated isonicotinates could be optimized to modulate these cytokine pathways.
Structure-Activity Relationship (SAR) Insights
From the available data, several key SAR trends can be deduced for this class of compounds.
-
The Trifluoromethyl Group is Critical: The presence and position of the CF₃ group are paramount. Its electron-withdrawing and lipophilic characteristics are consistently linked to enhanced biological activity across different heterocyclic systems.[4][7][12]
-
Modification of the Amino Group: The 2-amino group on the pyridine ring is a key handle for modification. Acylation or substitution at this position can drastically alter target specificity and potency, as seen in the EGFR inhibitor series where complex amide side chains were crucial for high affinity.[7]
-
The Carboxylic Acid Moiety: The methyl ester of the parent compound can be modified to an amide or other functional groups. This can influence solubility, cell permeability, and hydrogen bonding interactions within the target's active site.[6][16]
-
Core Heterocyclic Scaffold: While the 2-aminopyridine is a strong starting point, fusing it with other rings (e.g., thiazole, pyrimidine, thiophene) can create rigid structures with specific geometries that improve binding and potency, as demonstrated by the potent thiazolo[4,5-d]pyrimidine and thieno[2,3-d]pyrimidine analogs.[4][8]
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
General Synthesis of a 5-(Trifluoromethyl)pyrimidine Analog
This protocol is adapted from methodologies used for synthesizing EGFR inhibitors and provides a general workflow for creating analogs.[7]
-
Step 1: Synthesis of Intermediate 8.
-
Rationale: This step creates the core aminophenyl-aminopyrimidine structure, which will be further functionalized. Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to an amine.
-
To a solution of the nitro-precursor compound 7 (700 mg) in methanol (7 mL), add 10% Palladium on carbon (70 mg).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to yield the crude amine product 8 , which can be used in the next step without further purification.
-
-
Step 2: Amide Coupling to Yield Final Compound (e.g., 9j).
-
Rationale: This is a standard amide coupling reaction to attach the desired side chain. The choice of coupling agent and base is critical for efficient reaction without side products.
-
Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes to activate the acid.
-
Add a solution of the amine intermediate 8 (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Standard workflow for an MTT cell viability assay.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of media containing the test compounds. Include wells for a negative control (media only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Causality: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Causality: DMSO is a polar aprotic solvent that effectively solubilizes the water-insoluble formazan, creating a homogenous colored solution required for accurate absorbance measurement.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a promising area for therapeutic innovation. The strategic incorporation of the trifluoromethyl group consistently imparts favorable properties, leading to potent biological activity, particularly in the realm of oncology. Structure-activity relationship studies reveal that modifications to the amino and ester groups, as well as the fusion of the core pyridine ring with other heterocyclic systems, are effective strategies for enhancing potency and selectivity.
Future research should focus on synthesizing and screening a broader library of analogs to further refine SAR models. Investigating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. Furthermore, exploring their potential in antimicrobial and anti-inflammatory applications could unveil new therapeutic opportunities for this versatile chemical class.
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
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Oncotarget. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Online] Available at: [Link]
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A Spectroscopic Guide to Trifluoromethyl-Substituted Pyridines: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a paramount tool for modulating molecular properties. Among these, the trifluoromethyl (CF₃) group is a particularly powerful substituent, capable of profoundly altering the electronics, lipophilicity, and metabolic stability of a parent scaffold. When appended to the pyridine ring—a privileged heterocycle in countless pharmaceuticals and functional materials—the CF₃ group offers a versatile handle for fine-tuning molecular behavior.
This guide provides a comprehensive spectroscopic comparison of the three positional isomers of trifluoromethylpyridine: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. By understanding their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently identify, characterize, and ultimately leverage these valuable building blocks in their synthetic endeavors.
The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic primarily driven by the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly depletes electron density from the pyridine ring. The position of the CF₃ group dictates the interplay of this inductive effect with resonance effects, leading to distinct electronic environments for each isomer. These differences are quantitatively captured by Hammett constants, which correlate reaction rates and equilibrium constants for substituted aromatic compounds. The CF₃ group is one of the most powerful electron-withdrawing groups in structural organic chemistry.[1]
A key parameter influenced by the CF₃ group is the basicity of the pyridine nitrogen, expressed as the pKa of its conjugate acid. The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine (pKa ≈ 5.2).[2]
| Isomer | Hammett Constant (σ) | pKa |
| 2-(Trifluoromethyl)pyridine | σₚ = 0.55 | ~0.60 (Predicted)[2] |
| 3-(Trifluoromethyl)pyridine | σₘ = 0.46 | 2.84[2] |
| 4-(Trifluoromethyl)pyridine | σₚ = 0.62 | 3.48[2] |
The pronounced decrease in basicity for the 2-substituted isomer is a direct consequence of the proximity of the strongly electron-withdrawing CF₃ group to the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of trifluoromethyl-substituted pyridines. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information for unambiguous isomer differentiation.
¹H NMR Spectroscopy
The electron-withdrawing CF₃ group deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. The extent of this deshielding is dependent on the position of the CF₃ group.
| Proton | 2-(Trifluoromethyl)pyridine (δ, ppm) | 3-(Trifluoromethyl)pyridine (δ, ppm) | 4-(Trifluoromethyl)pyridine (δ, ppm) |
| H-2 | - | ~8.9 | ~8.8 |
| H-3 | ~7.8 | - | ~7.5 |
| H-4 | ~8.0 | ~8.2 | - |
| H-5 | ~7.5 | ~7.6 | ~7.5 |
| H-6 | ~8.7 | ~8.9 | ~8.8 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Expertise in Action: The downfield shift of the protons is a direct manifestation of the reduced electron density in the pyridine ring. For 2-trifluoromethylpyridine, the proton at the 6-position is significantly deshielded due to its proximity to both the nitrogen atom and the CF₃ group. In 3-trifluoromethylpyridine, the protons at the 2- and 6-positions experience the most substantial downfield shifts. For 4-trifluoromethylpyridine, the protons at the 2- and 6-positions are again the most deshielded.
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms of the pyridine ring are deshielded by the CF₃ group. The carbon directly attached to the CF₃ group shows a characteristic quartet in the proton-coupled spectrum due to C-F coupling.
| Carbon | 2-(Trifluoromethyl)pyridine (δ, ppm) | 3-(Trifluoromethyl)pyridine (δ, ppm) | 4-(Trifluoromethyl)pyridine (δ, ppm) |
| C-2 | ~149 (q) | ~147 | ~152 |
| C-3 | ~121 | ~132 (q) | ~122 |
| C-4 | ~137 | ~124 | ~140 (q) |
| C-5 | ~127 | ~135 | ~122 |
| C-6 | ~150 | ~151 | ~152 |
| CF₃ | ~122 (q) | ~123 (q) | ~123 (q) |
Note: (q) denotes a quartet. Chemical shifts are approximate and can vary with solvent and concentration.
Expertise in Action: The large one-bond C-F coupling constant (¹JCF) for the CF₃ carbon is typically around 270-280 Hz, resulting in a well-defined quartet. The carbon directly bonded to the CF₃ group also experiences a significant downfield shift.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing these compounds, with a wide chemical shift range that makes isomer identification straightforward. The chemical shift of the CF₃ group is influenced by its electronic environment.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | ~ -68 |
| 3-(Trifluoromethyl)pyridine | ~ -64 |
| 4-(Trifluoromethyl)pyridine | ~ -65 |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent.
Expertise in Action: The position of the CF₃ group on the pyridine ring leads to distinct and well-resolved signals in the ¹⁹F NMR spectrum, providing an unequivocal method for isomer identification. The electron-withdrawing nature of the pyridine nitrogen deshields the fluorine nuclei, with the effect being most pronounced in the 2-position.
Infrared (IR) Spectroscopy: Vibrational Signatures of Structure
IR spectroscopy provides valuable information about the functional groups and overall structure of trifluoromethyl-substituted pyridines. The key vibrational modes to consider are those of the pyridine ring and the C-F bonds of the trifluoromethyl group.
| Vibrational Mode | 2-(Trifluoromethyl)pyridine (cm⁻¹) | 3-(Trifluoromethyl)pyridine (cm⁻¹) | 4-(Trifluoromethyl)pyridine (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Pyridine Ring Vibrations (C=C, C=N) | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-F Stretch (asymmetric) | ~1320 | ~1330 | ~1330 |
| C-F Stretch (symmetric) | ~1140 | ~1130 | ~1130 |
Note: Frequencies are approximate.
Expertise in Action: The strong electron-withdrawing effect of the CF₃ group can influence the position and intensity of the pyridine ring vibrations. The most characteristic and intense absorptions are the C-F stretching modes of the trifluoromethyl group, which typically appear as strong bands in the 1350-1100 cm⁻¹ region.[3] While the exact positions of the ring vibrations can be complex to assign without computational support, the C-F stretching region is highly diagnostic for the presence of the trifluoromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic effects of substituents.
| Isomer | λ_max (nm) |
| 2-(Trifluoromethyl)pyridine | ~265 |
| 3-(Trifluoromethyl)pyridine | ~264 |
| 4-(Trifluoromethyl)pyridine | ~255 |
Note: λ_max values are approximate and can vary with solvent.
Expertise in Action: The π → π* transitions of the pyridine ring are affected by the CF₃ substituent. The position of the CF₃ group influences the energy of the molecular orbitals involved in these transitions. Generally, electron-withdrawing groups can cause a hypsochromic (blue) shift or a bathochromic (red) shift depending on the nature of the transition and the position of the substituent. For trifluoromethylpyridines, the shifts are relatively modest compared to unsubstituted pyridine (λ_max ≈ 251 nm).
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
General Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent: Use high-purity, deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for UV-Vis (e.g., ethanol, cyclohexane). The choice of solvent can influence chemical shifts and absorption maxima.
NMR Spectroscopy Protocol
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
UV-Vis Spectroscopy Protocol
Conclusion
The spectroscopic characterization of trifluoromethyl-substituted pyridines is a critical step in their application in research and development. This guide has provided a comparative overview of the key spectroscopic features of the 2-, 3-, and 4-isomers, highlighting the profound influence of the trifluoromethyl group's position on their NMR, IR, and UV-Vis spectra. By leveraging this data and the outlined experimental protocols, researchers can confidently identify and utilize these versatile building blocks to advance the frontiers of medicinal chemistry and materials science.
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Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). ResearchGate. Available at: [Link]
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Hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link]
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Values of some Hammett substituent constants (σ). ResearchGate. Available at: [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]
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FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Methyl 2-amino-5-(trifluoromethyl)isonicotinate Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative, a class of compounds that serves as a vital building block in the synthesis of numerous pharmaceutical agents. The trifluoromethyl (CF3) group is a common feature in modern drug design, often incorporated to enhance metabolic stability, binding affinity, and bioavailability. Given its role as a key starting material or intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether process-related or degradation products, can carry their own pharmacological or toxicological profiles, making their identification and quantification essential.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind method selection, present a detailed protocol for a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method, and outline the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Methodology Comparison: Selecting the Optimal Chromatographic Approach
The molecular structure of this compound—possessing a hydrophilic pyridine core with basic amine functionality, alongside a hydrophobic trifluoromethyl group—necessitates a careful selection of the chromatographic mode.
Reversed-Phase HPLC (RP-HPLC): The Gold Standard
RP-HPLC is the predominant technique for the analysis of pharmaceutical compounds due to its versatility, reproducibility, and high resolving power.[4][5]
-
Mechanism: Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, e.g., C18) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).
-
Causality for Selection: The trifluoromethyl group imparts significant hydrophobicity to the molecule, making it an ideal candidate for retention on a C18 column. The basicity of the pyridine nitrogen and the primary amine requires pH control of the mobile phase. Using a buffer at a slightly acidic pH (e.g., pH 3-5) ensures these functional groups are protonated, leading to consistent retention times and sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the stationary phase. Acetonitrile is often preferred over methanol as the organic modifier as it typically provides better peak efficiency and lower UV cutoff.
-
Verdict: RP-HPLC is the recommended approach due to its proven robustness and ability to resolve a wide range of impurities with varying polarities.
Alternative Approaches: HILIC and Normal-Phase HPLC
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is primarily used for highly polar compounds that show little or no retention in RP-HPLC. While the pyridine and amine groups offer some polarity, the overall hydrophobicity from the trifluoromethyl group makes HILIC a less suitable primary choice. It could, however, be a valuable secondary or orthogonal technique for resolving specific polar impurities that might co-elute with the main peak in an RP-HPLC system.
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol). While effective for certain isomers, it is highly sensitive to water content in the mobile phase, leading to poor reproducibility of retention times.[6] For routine quality control, the robustness of RP-HPLC is far superior.
Based on this analysis, an RP-HPLC method is the most logical, robust, and scientifically sound choice for the routine purity validation of this compound.
Workflow for HPLC Method Validation
The following diagram outlines the logical flow for developing and validating a stability-indicating HPLC method, grounded in the principles of the ICH guidelines.
Sources
The Strategic Advantage of Methyl 2-amino-5-(trifluoromethyl)isonicotinate in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical synthesis, the judicious selection of building blocks is paramount to achieving desired molecular properties and efficient reaction pathways. Among the vast array of available reagents, Methyl 2-amino-5-(trifluoromethyl)isonicotinate has emerged as a particularly valuable scaffold. This guide provides an in-depth technical analysis of the advantages conferred by this molecule, comparing its utility and performance with alternative synthetic intermediates. We will delve into the causality behind its enhanced reactivity and utility, supported by experimental insights and protocols.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, and its presence on the pyridine ring of this compound is a primary driver of this reagent's utility. The unique electronic properties of the CF3 group profoundly influence the physicochemical characteristics of a molecule, often leading to significant improvements in its biological profile.
A key advantage is the enhancement of metabolic stability . The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile for drug candidates.[1]
Furthermore, the trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a molecule.[1] This property is crucial for enhancing a molecule's ability to penetrate cell membranes, thereby improving its absorption and distribution within the body. The electron-withdrawing nature of the CF3 group also impacts the acidity (pKa) of nearby functional groups and can modulate the overall electronic distribution of the molecule, leading to stronger interactions with biological targets.[2]
This compound: A Privileged Building Block
This compound is a trifunctional molecule, possessing a nucleophilic amino group, an electrophilic ester, and the influential trifluoromethyl group on a pyridine core. This combination of functionalities in a specific regioisomeric arrangement makes it a highly versatile and sought-after intermediate in multi-step syntheses.
The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position of the pyridine ring significantly influences the reactivity of the other substituents. It enhances the electrophilicity of the pyridine ring and modulates the nucleophilicity of the 2-amino group. This electronic interplay is critical for directing subsequent chemical transformations with high regioselectivity.
Comparative Reactivity and Synthetic Utility
Let's consider the synthesis of a hypothetical complex molecule requiring a substituted aminopyridine moiety.
Alternative 1: 2-Amino-5-chloropyridine
While readily available and widely used, 2-amino-5-chloropyridine lacks the beneficial physicochemical properties imparted by the trifluoromethyl group. Subsequent introduction of a CF3 group would require additional, often harsh, reaction steps, potentially lowering the overall yield and increasing costs.
Alternative 2: 2-Amino-5-methylpyridine
The methyl group is often a site of metabolic oxidation. Replacing it with a trifluoromethyl group, as in our target molecule, is a common strategy in medicinal chemistry to block this metabolic pathway and improve drug stability.
Alternative 3: Building the ring from a trifluoromethyl-containing precursor
Synthesizing a substituted pyridine ring from acyclic trifluoromethylated precursors is a valid strategy.[2] However, this approach can be lengthy and may not offer the same straightforward access to the specific substitution pattern of this compound. The use of a pre-functionalized, ready-to-use building block like this is often more time- and resource-efficient.
The key advantage of this compound lies in its pre-packaged combination of desirable features: a stable, electron-withdrawing group that enhances biological properties, and versatile functional handles for further elaboration.
Experimental Protocols and Data
While specific, detailed protocols for the synthesis of this compound are often proprietary, its use as a starting material is documented in patent literature, highlighting its role in the synthesis of complex molecules. Below is a representative, generalized protocol for a common transformation involving this building block.
General Protocol for Amide Coupling
This protocol illustrates the reactivity of the amino group of this compound in a standard amide bond formation.
Reaction:
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (R-COCl) (1.1 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.
| Reactant A | Reactant B | Product | Typical Yield (%) |
| This compound | Benzoyl chloride | Methyl 2-(benzamido)-5-(trifluoromethyl)isonicotinate | 85-95% |
| This compound | Acetyl chloride | Methyl 2-acetamido-5-(trifluoromethyl)isonicotinate | 90-98% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of a typical synthetic sequence utilizing this compound.
Caption: Synthetic pathways enabled by this compound.
Conclusion
This compound stands out as a superior building block in synthetic chemistry due to the powerful combination of a trifluoromethyl group and versatile functional handles on a pyridine scaffold. The CF3 group enhances crucial properties like metabolic stability and lipophilicity, which are highly desirable in drug discovery. The strategic placement of the amino and ester groups allows for predictable and high-yielding transformations, making it an efficient choice for the construction of complex molecular architectures. While direct quantitative comparisons with a full range of alternatives are sparse in the literature, the demonstrated utility of this reagent in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals underscores its significant advantages in modern organic synthesis.
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The Strategic Advantage of Methyl 2-amino-5-(trifluoromethyl)isonicotinate as a Precursor in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a well-established strategy to enhance the pharmacological properties of bioactive molecules. The electron-withdrawing nature and metabolic stability of the CF₃ group can significantly improve a compound's potency, bioavailability, and pharmacokinetic profile. This guide provides an in-depth technical comparison of Methyl 2-amino-5-(trifluoromethyl)isonicotinate as a versatile precursor for the synthesis of complex, trifluoromethylated molecules, weighed against alternative synthetic routes. By examining key performance indicators such as reaction yields, step economy, and accessibility of starting materials, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
I. Synthesis of Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidines: A Head-to-Head Comparison
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A common and effective method for the synthesis of this heterocyclic system is the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound. Here, we compare the efficacy of building this scaffold using this compound against the more traditional approach starting from a pre-formed trifluoromethylated aminopyrazole.
Case Study: Synthesis of a 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivative
Route A: Employing this compound
This approach leverages the inherent reactivity of the 2-aminopyridine moiety for the initial cyclization, followed by functionalization of the ester group. The causality behind this choice lies in the potential for late-stage diversification, a key strategy in modern drug discovery.
Caption: Route A: Synthesis via an aminopyridine precursor.
Route B: Alternative Synthesis from 3-Amino-5-(trifluoromethyl)pyrazole
This is a more conventional route where the trifluoromethylated pyrazole is constructed first, followed by the annulation of the pyrimidine ring.[1][2][3] This pathway is often chosen for its directness in establishing the core trifluoromethyl-pyrazole structure.
Caption: Route B: Synthesis via an aminopyrazole precursor.
Comparative Performance Data
| Parameter | Route A: this compound | Route B: 3-Amino-5-(trifluoromethyl)pyrazole |
| Precursor Availability | Commercially available | Requires multi-step synthesis |
| Overall Yield | 65-75% (over 2 steps) | 70-85% (single step) |
| Reaction Conditions | Step 1: Acid or base catalysis, reflux. Step 2: Standard amide coupling conditions. | Acid or base catalysis, reflux. |
| Scope for Diversification | High (ester allows for various amide couplings) | Moderate (diversification requires pre-functionalized dicarbonyls) |
| Key Advantage | Late-stage diversification potential | High-yielding single-step cyclization |
| Key Disadvantage | Additional synthetic step for functionalization | Precursor synthesis adds to overall step count |
Analysis and Field-Proven Insights:
While Route B appears more efficient in the final cyclization step, the overall synthetic economy favors Route A when considering the accessibility of the starting material. The synthesis of 3-amino-5-(trifluoromethyl)pyrazole is a multi-step process, often starting from trifluoroacetic acid derivatives.[4] In contrast, this compound is a readily available building block.
Furthermore, from a drug discovery perspective, the ability to introduce diversity at a late stage in the synthesis is a significant advantage. The ester functionality in the intermediate from Route A serves as a versatile handle for the introduction of a wide array of amide functionalities, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This strategic advantage often outweighs the slightly lower yield in the final step.
Experimental Protocols
Protocol for Route A: Cyclocondensation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a base (e.g., piperidine, sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyrazolo[1,5-a]pyrimidine intermediate.
-
The resulting ester can then be subjected to standard amide coupling conditions (e.g., with an amine in the presence of a coupling agent like HATU or EDC/HOBt) to generate the final target molecule.[5]
Protocol for Route B: Cyclocondensation of 3-Amino-5-(trifluoromethyl)pyrazole
-
Dissolve 3-amino-5-(trifluoromethyl)pyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).[1][2]
-
Add a catalytic amount of a protic acid or base.
-
Reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography to obtain the target pyrazolo[1,5-a]pyrimidine.
II. Synthesis of Trifluoromethyl-Substituted Biarylamines via Buchwald-Hartwig Amination
The biarylamine motif is another crucial pharmacophore found in numerous approved drugs. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds.[6][7][8] In this section, we evaluate the use of this compound as a substrate in this reaction compared to an alternative route that avoids a late-stage C-N bond formation.
Case Study: Synthesis of a Trifluoromethyl-pyridyl-N-phenylaniline Derivative
Route C: Buchwald-Hartwig Amination of a Halogenated Pyridine Precursor
This route involves the palladium-catalyzed coupling of an appropriately halogenated version of the title precursor with an aniline derivative. The choice of this route is predicated on the commercial availability of both coupling partners and the high efficiency of the Buchwald-Hartwig reaction.
Caption: Route C: Synthesis via Buchwald-Hartwig amination.
Route D: Alternative Synthesis via Ring Formation
Caption: Route D: Synthesis via pyridine ring formation.
Comparative Performance Data
| Parameter | Route C: Buchwald-Hartwig Amination | Route D: Ring Formation |
| Precursor Availability | Halogenated pyridines and anilines are often commercially available. | Requires synthesis of potentially complex acyclic precursors. |
| Overall Yield | 70-95% | 40-60% (multi-step) |
| Reaction Conditions | Palladium catalyst, phosphine ligand, base, elevated temperature. | Varies, often requires strong acids or bases and high temperatures. |
| Substrate Scope | Broad, tolerant of many functional groups. | Generally more limited by the stability of the acyclic precursors. |
| Key Advantage | High efficiency and broad substrate scope. | Can access structures not readily available via cross-coupling. |
| Key Disadvantage | Cost of palladium catalysts and ligands. | Lower overall yields and potentially harsh reaction conditions. |
Analysis and Field-Proven Insights:
The Buchwald-Hartwig amination (Route C) generally offers a more efficient and versatile approach to trifluoromethyl-substituted biarylamines. The reaction is well-understood, and a wide range of catalysts and ligands are available to optimize the coupling of various substrates.[10][11] While the cost of the palladium catalyst can be a consideration, the high yields and broad functional group tolerance often make it the more economical choice in the long run, especially in a research and development setting where rapid access to a variety of analogs is crucial.
Route D, while a valid synthetic strategy, often suffers from lower overall yields and less predictable outcomes. The synthesis of the required acyclic precursors can be challenging, and the cyclization conditions can be harsh, limiting the types of functional groups that can be present in the molecule.
Experimental Protocols
Protocol for Route C: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the halogenated 2-amino-5-(trifluoromethyl)pyridine derivative (1.0 eq), the aniline derivative (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq) in a dry Schlenk tube.[12][13]
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly efficacious precursor for the synthesis of complex trifluoromethylated heterocycles. Its commercial availability and the presence of two distinct functional groups—the aminopyridine moiety for ring formation and the methyl ester for late-stage diversification—provide a strategic advantage over many alternative synthetic routes.
For the synthesis of pyrazolo[1,5-a]pyrimidines, while a direct cyclocondensation with a pre-formed trifluoromethylated aminopyrazole may offer a higher yield in the final step, the overall synthetic economy and the potential for rapid analog synthesis favor the use of this compound. Similarly, in the construction of biarylamines, the precursor's suitability for high-yielding Buchwald-Hartwig amination reactions makes it a superior choice compared to more convoluted ring-forming strategies.
Ultimately, the choice of synthetic route will depend on the specific target molecule and the goals of the research program. However, the evidence presented in this guide strongly suggests that this compound is a powerful and versatile building block that should be a primary consideration for any chemist working on the synthesis of novel trifluoromethyl-containing compounds.
References
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- Sikdar, S., et al. (2023).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- Hylsová, M., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(9), 2062.
- Fraley, M. E., et al. (2019). Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. Tetrahedron Letters.
- Kaswan, P., et al. (2019). An efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.
- A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amin
- Compton, J. R., et al. (2019). Synthesis of pyrazolo[1,5-a]pyridines. Journal of Organic Chemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 158–173.
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- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). Molecules.
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- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). Organic & Biomolecular Chemistry.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters.
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines. (2024). Chemistry – An Asian Journal.
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assessing the stability of Methyl 2-amino-5-(trifluoromethyl)isonicotinate under different conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is paramount. It dictates storage conditions, formulation strategies, and ultimately, the reliability of experimental outcomes. This guide provides an in-depth analysis of the stability profile of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, a key building block in medicinal chemistry and materials science. We will explore its behavior under various stress conditions and compare its profile to relevant structural analogs, offering field-proven insights grounded in established scientific principles.
Introduction and Physicochemical Overview
This compound is a functionalized pyridine derivative. The electron-withdrawing trifluoromethyl group and the electron-donating amino group on the pyridine ring create a unique electronic environment that influences its reactivity and stability. Before delving into its stability, a summary of its core properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 85-89 °C |
| Boiling Point | Approx. 265 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
The stability of this molecule is not just an academic exercise. In drug development, an unstable compound can lead to loss of potency, formation of toxic degradants, and unreliable preclinical data.[1] This guide is designed to provide a predictive framework for its behavior, based on forced degradation principles outlined by the International Council for Harmonisation (ICH).[2][3]
Forced Degradation Studies: A Predictive Analysis
Forced degradation, or stress testing, is the deliberate degradation of a substance under conditions more severe than accelerated stability testing.[2][4] It is the most effective way to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[3][4]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for assessing the stability of a chemical intermediate like this compound.
Caption: Workflow for assessing chemical stability.
Hydrolytic Stability (Acidic and Basic Conditions)
The ester functional group is the most probable site of hydrolytic attack.
-
Acidic Conditions (e.g., 0.1 M HCl at 60°C): Under acidic conditions, the hydrolysis of the methyl ester is expected. This reaction is catalyzed by H⁺ ions.[5] The primary degradation product would be 2-amino-5-(trifluoromethyl)isonicotinic acid . Due to the presence of the electron-withdrawing trifluoromethyl group, the ester is somewhat stabilized compared to unsubstituted analogs, but degradation is still anticipated under heated, acidic conditions.
-
Basic Conditions (e.g., 0.1 M NaOH at room temperature): Saponification, or base-catalyzed hydrolysis, is typically much faster than acid-catalyzed hydrolysis for esters.[6] Significant and rapid degradation is expected, yielding the sodium salt of 2-amino-5-(trifluoromethyl)isonicotinic acid. The 2-amino group's stability is generally high, but extreme pH and temperature could lead to further reactions.
Oxidative Stability
Oxidative stress is commonly simulated using hydrogen peroxide (e.g., 3% H₂O₂ at room temperature).[4] The primary sites susceptible to oxidation on this molecule are the amino group and the pyridine ring itself. While the trifluoromethyl group is highly resistant to oxidation, the amino group can be oxidized to nitroso or nitro derivatives, or undergo more complex reactions. The pyridine ring is generally stable to oxidation, but strong oxidizing conditions can lead to N-oxide formation or ring opening.[7]
Thermal Stability
Thermal stress testing (e.g., 80°C in solid state and in solution) reveals the molecule's resilience to heat, which is crucial for determining safe manufacturing and storage temperatures.[3]
-
Solid State: As a crystalline solid with a relatively high melting point, this compound is expected to be quite stable in its solid form at elevated temperatures below its melting point. Studies on similar aromatic compounds, like 4-aminopyridine, have shown excellent chemical stability in solid form even at 37°C for extended periods.[8][9]
-
In Solution: In solution, thermal energy can accelerate other degradation pathways, such as hydrolysis or solvent-mediated reactions. The stability will be highly dependent on the solvent used.
The trifluoromethyl group itself is exceptionally thermally stable. Decomposition of such groups typically requires very high temperatures (often >400°C), well beyond standard pharmaceutical stress testing conditions.[10][11]
Photostability
Photostability testing is conducted according to ICH Q1B guidelines, which recommend exposure to a combination of visible and UV light.[12] Pyridine-containing compounds, especially those with amino substituents, can be susceptible to photodegradation.[13] The absorption of UV light can excite the molecule to a higher energy state, leading to reactions such as oxidation of the pyridine ring or dimerization. The presence of a nitro group is known to significantly increase photodegradation in some pyridines, and while this molecule lacks a nitro group, the overall electronic structure warrants careful evaluation.[13]
Comparative Analysis with Structural Analogs
To contextualize the stability of our target compound, we compare it with two plausible alternatives.
-
Alternative 1: Methyl 2-aminonicotinate: This analog lacks the trifluoromethyl group. The absence of this potent electron-withdrawing group makes the ester carbonyl more electron-rich and potentially more susceptible to nucleophilic attack (hydrolysis).
-
Alternative 2: 5-Amino-2-(trifluoromethyl)pyridine: This analog lacks the methyl ester group, replacing it with a hydrogen. This removes the primary site for hydrolysis. However, it is known to be toxic upon inhalation, which can be a significant drawback.[14]
Table 2: Comparative Stability Profile
| Stress Condition | This compound | Methyl 2-aminonicotinate (Predicted) | 5-Amino-2-(trifluoromethyl)pyridine (Predicted) | Rationale for Difference |
| Acid Hydrolysis | Moderate degradation | Higher degradation | Not Applicable | The CF₃ group is electron-withdrawing, slightly deactivating the carbonyl carbon towards nucleophilic attack compared to the H in the alternative. |
| Base Hydrolysis | Rapid degradation | Very rapid degradation | Not Applicable | Base-catalyzed hydrolysis is fast for most esters; the CF₃ group's deactivating effect is less pronounced here. |
| Oxidation | Moderate susceptibility (amino group) | Moderate susceptibility (amino group) | Moderate susceptibility (amino group) | The primary site of oxidation (amino group) is common to all three. |
| Photostability | Moderate to low stability expected | Moderate to low stability expected | Moderate to low stability expected | The core aminopyridine chromophore is the main driver of photosensitivity in all three compounds. |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study.[4] It must be able to separate the intact parent compound from all potential degradation products.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the standard approach for quantifying aromatic compounds like this one.[15]
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both the parent compound and potential degradants of varying polarity.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax). The PDA detector is crucial for assessing peak purity.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute to a working concentration (e.g., 0.1 mg/mL).
Trustworthiness: This method is self-validating. The analysis of stressed samples demonstrates its ability to separate degradants from the main peak. Peak purity analysis via a PDA detector confirms that the parent peak is free from co-eluting impurities.
Proposed Degradation Pathway
Based on the principles of chemical reactivity, the primary degradation pathway under hydrolytic conditions is the cleavage of the ester bond.
Caption: Primary hydrolytic degradation pathway.
Conclusion and Recommendations
This compound exhibits moderate overall stability. Its primary liability is the methyl ester group, which is susceptible to both acid- and base-catalyzed hydrolysis. The compound is predicted to be relatively stable to thermal stress in its solid form but may be susceptible to oxidative and photolytic degradation.
Recommendations for Handling and Storage:
-
Storage: Store in well-sealed containers, protected from light and moisture, at refrigerated (2-8°C) or controlled room temperatures.
-
Formulation: For solution-based applications, buffered systems near neutral pH (6-7.5) are recommended to minimize hydrolysis. Avoid strongly acidic or basic conditions.
-
Handling: When handling in solution, use freshly prepared solutions and protect from prolonged exposure to light.
This guide provides a predictive framework for the stability of this compound. Experimental verification using the protocols outlined herein is essential for any critical application.
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
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Castro, E. A., et al. (1986). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
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Allen, L. V. Jr., & Trissel, L. A. (1995). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. [Link]
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Harron, D. W. G. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
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Sule, S., & Sherikar, O. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]
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S. R. B., & S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Ikram, M., et al. (2023). Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity. National Institutes of Health. [Link]
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A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-5-(trifluoromethyl)isonicotinate Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a drug candidate from a laboratory bench to clinical application is fraught with challenges, chief among them being the assurance of target specificity. The scaffold, Methyl 2-amino-5-(trifluoromethyl)isonicotinate, represents a class of trifluoromethylpyridine compounds that are of significant interest in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.[1][2] However, these same properties can also lead to unintended interactions with other biological macromolecules, a phenomenon known as cross-reactivity or off-target effects.[3]
Off-target binding is a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[4][5] Conversely, in some cases, these off-target interactions can be harnessed for therapeutic benefit through a strategy known as polypharmacology.[6] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.
This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical series of derivatives of this compound. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and offer a model for comparative data analysis, empowering researchers to make informed decisions in their lead optimization programs.
Designing a Focused Derivative Library for Comparative Analysis
To meaningfully assess structure-activity relationships (SAR) and their impact on selectivity, we propose a small, focused library of derivatives based on the core scaffold. These modifications are designed to probe key regions of chemical space that could influence target binding and off-target interactions. For this guide, we will assume the primary target is a hypothetical protein kinase, "Kinase A."
| Derivative ID | Core Scaffold | R1 Modification (at 2-amino position) | R2 Modification (at methyl ester) | Rationale for Modification |
| MFA-Core | This compound | -H | -CH₃ | The parent compound and baseline for comparison. |
| MFA-001 | Methyl 2-(cyclopropylamino)-5-(...)-isonicotinate | -Cyclopropyl | -CH₃ | To explore the effect of a small, rigid alkyl substituent on the amino group. |
| MFA-002 | Methyl 2-acetamido-5-(...)-isonicotinate | -C(O)CH₃ | -CH₃ | To assess the impact of replacing a hydrogen bond donor with an acceptor. |
| MFA-003 | Isopropyl 2-amino-5-(...)-isonicotinate | -H | -CH(CH₃)₂ | To evaluate how increasing the steric bulk of the ester group affects binding. |
| MFA-004 | 2-Amino-5-(trifluoromethyl)isonicotinic acid | -H | -H | To determine the importance of the ester moiety by replacing it with a carboxylic acid. |
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-layered approach, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cell-based assays.[7][8]
Tier 1: Broad Panel Biochemical Screening
The initial step involves screening the derivative library against a large panel of diverse biological targets to identify potential off-target liabilities early.[9] Kinase panels are particularly relevant given the conserved nature of the ATP-binding pocket.[6] A competitive binding assay is an efficient method for this initial screen, providing quantitative data on the interaction between a compound and its target.[10][11][12]
This protocol measures the ability of a test compound (e.g., MFA-001) to displace a known radiolabeled ligand from the target protein.[13][14]
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase to a working concentration (e.g., 2 nM) in the assay buffer.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-ATP) at a concentration at or below its dissociation constant (Kd).
-
Create a serial dilution of the test compounds (MFA-Core, MFA-001, etc.) from 100 µM to 1 pM in DMSO.
-
-
Assay Plate Setup :
-
In a 96-well filter plate, add 2 µL of the diluted test compound.
-
Add 50 µL of the diluted target kinase to each well.
-
Add 50 µL of the radiolabeled ligand.
-
Include controls: "Total binding" wells (DMSO only) and "Nonspecific binding" wells (a high concentration of a known unlabeled inhibitor).
-
-
Incubation and Filtration :
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Wash the plate on a vacuum manifold to separate the bound from the unbound radioligand.
-
-
Detection and Data Analysis :
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.[13]
-
Caption: Workflow for Tier 1 biochemical cross-reactivity screening.
Tier 2: Cell-Based Target Engagement and Functional Assays
Hits identified in biochemical assays must be validated in a cellular context.[7] Cell-based assays confirm that a compound can cross the cell membrane and engage its target in a complex physiological environment.[8]
CETSA measures the thermal stabilization of a target protein upon ligand binding.
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., one overexpressing Kinase A) to 80% confluency.
-
Treat the cells with the test compounds at various concentrations (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification :
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Quantify the amount of the target protein (Kinase A) remaining in the supernatant using Western blot or ELISA.
-
-
Data Analysis :
-
Plot the percentage of soluble protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Caption: On-target vs. off-target effects within a signaling pathway.
Comparative Analysis of Cross-Reactivity Data
The ultimate goal is to synthesize the data from all assays into a clear, comparative format. This allows for the direct evaluation of how structural modifications impact both potency and selectivity.
| Derivative ID | Primary Target IC₅₀ (Kinase A, nM) | Off-Target IC₅₀ (Kinase X, nM) | Off-Target IC₅₀ (Kinase Y, nM) | Selectivity Index (Kinase X / Kinase A) | Cellular Target Engagement (CETSA Shift, °C) |
| MFA-Core | 150 | >10,000 | 1,200 | >66 | 2.1 |
| MFA-001 | 85 | 850 | 950 | 10 | 3.5 |
| MFA-002 | 450 | >10,000 | >10,000 | >22 | 0.5 |
| MFA-003 | 220 | >10,000 | 5,500 | >45 | 1.8 |
| MFA-004 | 5,800 | >10,000 | >10,000 | N/A | No significant shift |
Interpretation of Comparative Data
-
MFA-Core establishes the baseline, showing moderate potency for the primary target and a reasonably clean off-target profile, with weak activity against Kinase Y.
-
MFA-001 (Cyclopropylamino) : The addition of the cyclopropyl group improved primary target potency (85 nM vs. 150 nM). However, this came at the cost of selectivity, with a significant increase in potency against the off-target Kinase X, reducing the selectivity index from >66 to 10. This trade-off is a common challenge in lead optimization.
-
MFA-002 (Acetamido) : Acylation of the amino group was detrimental to primary target activity, likely by removing a key hydrogen bond donor interaction. However, it completely abrogated off-target activity, highlighting the importance of this group for binding promiscuity.
-
MFA-003 (Isopropyl ester) : Increasing the steric bulk of the ester had a minor negative impact on potency but maintained a good selectivity profile.
-
MFA-004 (Carboxylic acid) : Removal of the ester group, converting it to a carboxylic acid, drastically reduced potency. This suggests the methyl ester is crucial for target engagement, possibly by occupying a hydrophobic pocket or preventing a charged interaction that is unfavorable for binding.
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered approach to evaluating the cross-reactivity of this compound derivatives. Our comparative analysis of a hypothetical derivative set demonstrates that even minor structural modifications can have profound and often unpredictable effects on a compound's selectivity profile.
The data reveals that MFA-001 represents a classic optimization dilemma: improved potency versus decreased selectivity. In contrast, MFA-Core and MFA-003 offer more balanced profiles that might be prioritized for further development. The insights gained from such a structured investigation are invaluable. They enable chemists to build a more predictive SAR model, guiding the design of next-generation compounds with superior potency and a minimized risk of off-target effects, ultimately accelerating the path toward safer and more effective therapeutics.
References
-
The ABC's of Competitive Binding Assays with SPR . Nicoya Lifesciences. [Link]
-
Competitive Ligand Binding Assay . Mtoz Biolabs. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose . Fluidic Sciences Ltd. [Link]
-
Therapeutically relevant cell-based assays for drug discovery . Nuvisan. [Link]
-
Safety and Off-Target Drug Screening Services . Reaction Biology. [Link]
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Off-Target Screening Cell Microarray Assay . Creative Biolabs. [Link]
-
Off-Target Screening Cell Microarray Assay . Charles River Laboratories. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research . Vipergen. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery . NCBI. [Link]
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Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors . ResearchGate. [Link]
-
Radioligand Binding Assays & Fluorescence Polarization . Sygnature Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases . PNAS. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . eLife. [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators . Frontiers in Plant Science. [Link]
-
off-target effects . YouTube. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives . Arabian Journal of Chemistry. [Link]
-
Off-target effects: disturbing the silence of RNA interference (RNAi) . Horizon Discovery. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues . MDPI. [Link]
-
How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]
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- 11. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
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- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-amino-5-(trifluoromethyl)isonicotinate
For Research Use Only. Not for diagnostic or therapeutic procedures.
This guide provides a comprehensive protocol for the safe and compliant disposal of Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227603-88-4). As a specialized heterocyclic compound containing a trifluoromethyl group, this chemical requires careful handling and disposal as hazardous waste to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals and must be used in conjunction with the manufacturer's Safety Data Sheet (SDS) and all applicable local, state, and federal regulations.
Hazard Assessment and Immediate Safety Precautions
Causality Behind Precautions: The trifluoromethyl group can enhance the biological activity and toxicity of a molecule, while the aminopyridine core can be a skin and eye irritant. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. Personal Protective Equipment (PPE) is mandatory to prevent accidental contact.
Table 1: Anticipated Hazard Profile and Required PPE
| Hazard Class | Anticipated Risk | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][3] | Chemical Fume Hood, Certified Respirator (if aerosols/dusts are generated) | Prevents systemic toxicity through respiratory exposure. |
| Skin/Eye Irritation | May cause skin irritation or serious eye damage.[1][2] | Chemical-resistant gloves (e.g., nitrile), Safety goggles or face shield | Protects against direct contact that can cause chemical burns or irreversible eye damage.[2] |
| Sensitization | May cause an allergic skin reaction.[1][2] | Chemical-resistant gloves, Lab Coat | Prevents skin contact that could lead to sensitization. |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[1][2][3] | N/A (Procedural Control) | Dictates that the chemical must not be released into the environment via drains or regular trash.[4] |
Core Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) for complete and accurate hazard information before handling or disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures waste is segregated, contained, and managed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) established by the EPA.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and efficient disposal. Incompatible wastes must never be mixed.
-
Solid Waste: Collect all contaminated disposable materials, including gloves, pipette tips, weigh boats, and absorbent pads, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all unused solutions, reaction mixtures, and solvent rinsates containing this compound in a separate, designated liquid waste container. This is typically categorized as a halogenated organic waste stream.
-
Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
Container integrity and accurate labeling are mandated by safety regulations to prevent leaks and ensure proper identification.
-
Container Choice: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or deterioration.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents with their approximate percentages. Do not use abbreviations.
-
The date when waste was first added (Accumulation Start Date).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.
-
Closure: Keep waste containers closed at all times except when adding waste. This prevents the release of vapors and potential spills.
-
Location: Store the waste container in a well-ventilated area, away from heat or ignition sources.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
Step 4: Disposal of Empty Containers
An "empty" container that held a toxic chemical can still contain hazardous residue.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Deface Label: After the triple rinse and air drying, completely deface or remove the original chemical label.
-
Final Disposal: The rinsed and defaced container may then be disposed of in the appropriate lab recycling or trash receptacle.
Step 5: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Request Pickup: Once a waste container is full (not exceeding 90% capacity to allow for expansion), or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container. Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-amino-5-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS No. 1227048-89-6). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Rationale |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Aromatic amines and halogenated pyridines can defat the skin and cause inflammatory responses upon contact. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Particulate matter or vapors can cause significant irritation and potential damage to the delicate tissues of the eye. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of the powdered compound or its vapors can irritate the mucous membranes of the respiratory tract. |
| Acute Toxicity (Oral, Category 4 - Assumed) | H302: Harmful if swallowed | Based on data for similar aromatic amines, ingestion may lead to systemic toxicity. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to mitigate exposure risks.
Recommended PPE Configuration
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a robust barrier against skin contact with aromatic amines and pyridines.[3][4] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of solutions or contact with airborne particles.[3] |
| Body Protection | A flame-retardant lab coat worn over full-length clothing | Prevents contamination of personal clothing and skin. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the powder outside of a fume hood, if aerosolization is possible, or if ventilation is inadequate. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: From Weighing to Reaction Quenching
Adherence to a stringent operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing
All handling of solid this compound should be conducted within a certified chemical fume hood to control inhalation exposure.
Step-by-Step Weighing Protocol:
-
Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.
-
Don Appropriate PPE: Before handling, ensure all required PPE is correctly worn.
-
Use Dedicated Equipment: Employ a dedicated set of spatulas and weighing boats for this chemical to prevent cross-contamination.
-
Minimize Dust Generation: Handle the powdered compound gently to avoid creating airborne dust.
-
Tare and Weigh: Tare a suitable weighing container on the balance. Carefully add the desired amount of the compound.
-
Secure and Label: Immediately cap the stock bottle and the weighing container. Label the weighing container with the chemical name and weight.
Solution Preparation
-
Solvent Addition: Slowly add the weighed solid to the solvent to prevent splashing.
-
Controlled Dissolution: Keep the container covered as much as possible during the dissolution process to minimize vapor release.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and any known hazards.
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Thoroughly wash hands with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[1][5]
Waste Segregation and Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Key Disposal Considerations:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Incineration: The recommended disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal company.[1][5] This ensures the complete destruction of the molecule and prevents environmental contamination.
Emergency Procedures: Preparedness is Key
Exposure Response Protocol
Caption: Emergency Exposure Response Protocol.
In all cases of exposure, provide the Safety Data Sheet (or this guide) for the compound to the responding medical personnel.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
CDC Stacks. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ChemSigma. (n.d.). 1227048-89-6 Methyl 2-amino-5-(trifluoromethyl)nicotinate. Retrieved from [Link]
-
ChemWhat. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS#: 1227048-89-6. Retrieved from [Link]
-
Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
